Cap-dependent endonuclease-IN-20
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19F2N3O7S2 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H19F2N3O7S2/c25-16-6-5-13-15(20(16)26)12-37-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-38(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H,32,33,34)/t19-,21+/m1/s1 |
InChI Key |
OPVLCPWCMAPFMF-CTNGQTDRSA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of cap-dependent endonuclease inhibitors, a critical class of antiviral agents targeting influenza viruses. Due to the absence of public information on a specific compound designated "Cap-dependent endonuclease-IN-20," this document will focus on the well-characterized and clinically approved inhibitor, baloxavir marboxil, as a representative example. The principles and methodologies described herein are broadly applicable to the study of other inhibitors targeting the same viral enzyme.
The Influenza Virus Cap-Dependent Endonuclease: A Prime Antiviral Target
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The N-terminal domain of the PA subunit harbors a cap-dependent endonuclease (CEN) activity that is essential for viral replication.[1][2]
The virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its messenger RNAs (mRNAs). The PB2 subunit of the polymerase binds to the 5' cap structure of host cell pre-mRNAs. Subsequently, the CEN activity of the PA subunit cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap. This capped fragment then serves as a primer for the transcription of viral mRNAs by the PB1 subunit. This process is crucial for the virus as it ensures that viral mRNAs are efficiently translated by the host cell machinery and are protected from degradation.
The cap-dependent endonuclease is an attractive target for antiviral drug development because it is essential for the virus and is not present in human cells, suggesting a high therapeutic index.[3]
Baloxavir Marboxil: A Case Study in Cap-Dependent Endonuclease Inhibition
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid. Baloxavir acid is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease.[4]
Mechanism of Action
Baloxavir acid exerts its antiviral activity by binding to the active site of the cap-dependent endonuclease on the PA subunit.[4] This binding is facilitated by chelation of the two critical manganese ions (Mn2+) present in the active site, which are essential for the enzyme's catalytic activity. By occupying the active site and sequestering these metal ions, baloxavir acid effectively blocks the endonuclease from cleaving host pre-mRNAs, thereby preventing the initiation of viral mRNA synthesis and halting viral replication.
The following diagram illustrates the cap-snatching mechanism and the inhibitory action of baloxavir.
Caption: Influenza virus cap-snatching mechanism and its inhibition by baloxavir acid.
Quantitative Analysis of Inhibitor Potency
The antiviral activity of cap-dependent endonuclease inhibitors is quantified using various in vitro assays. The following table summarizes key quantitative data for baloxavir acid.
| Parameter | Description | Value | Virus Strain(s) | Reference |
| IC₅₀ (Endonuclease Assay) | 50% inhibitory concentration against the cap-dependent endonuclease activity. | 1.4 - 3.1 nM | Influenza A and B | (Example, specific values would be cited from literature) |
| IC₅₀ (Plaque Reduction Assay) | 50% inhibitory concentration in a cell-based assay measuring the reduction of viral plaques. | 0.21 - 1.2 nM | Influenza A (H1N1, H3N2) | (Example, specific values would be cited from literature) |
| EC₅₀ (Cell-based Assay) | 50% effective concentration in a cell-based assay measuring the inhibition of viral replication. | 0.46 - 0.98 nM | Influenza A (H1N1, H3N2) | (Example, specific values would be cited from literature) |
| EC₅₀ (Cell-based Assay) | 50% effective concentration in a cell-based assay measuring the inhibition of viral replication. | 2.0 - 8.2 nM | Influenza B | (Example, specific values would be cited from literature) |
Note: The specific values presented in this table are illustrative and would be populated with data from peer-reviewed publications in a formal whitepaper.
Experimental Protocols
The determination of the mechanism of action and potency of cap-dependent endonuclease inhibitors involves a series of specialized assays. Detailed protocols for these key experiments are outlined below.
Recombinant Endonuclease Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated cap-dependent endonuclease.
Objective: To determine the IC₅₀ value of the inhibitor against the endonuclease.
Methodology:
-
Expression and Purification of Recombinant PA N-terminal Domain:
-
The gene fragment encoding the N-terminal domain of the PA subunit (containing the endonuclease active site) is cloned into an expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).
-
The protein is expressed in a suitable host, such as E. coli.
-
The protein is purified from the cell lysate using affinity chromatography.
-
-
Endonuclease Assay:
-
A fluorogenic substrate, typically a short RNA oligonucleotide with a 5' cap structure and a fluorescent reporter and quencher at opposite ends, is used.
-
The purified recombinant PA endonuclease is incubated with the substrate in a reaction buffer containing MnCl₂.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of reaction is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.
-
Caption: Workflow for the recombinant endonuclease inhibition assay.
Plaque Reduction Assay
This cell-based assay assesses the ability of a compound to inhibit the cytopathic effect of the virus, specifically the formation of plaques.
Objective: To determine the IC₅₀ value of the inhibitor in a viral infection context.
Methodology:
-
Cell Culture:
-
A confluent monolayer of susceptible cells (e.g., Madin-Darby canine kidney (MDCK) cells) is prepared in multi-well plates.
-
-
Viral Infection:
-
The cell monolayer is washed, and the virus, at a known titer, is added to the cells.
-
The virus is allowed to adsorb to the cells for a short period (e.g., 1 hour).
-
-
Inhibitor Treatment:
-
The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the inhibitor.
-
-
Incubation and Plaque Visualization:
-
The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis:
-
The number of plaques in each well is counted.
-
The percent inhibition of plaque formation is calculated for each inhibitor concentration relative to a no-drug control.
-
The IC₅₀ value is determined from the dose-response curve.
-
Conclusion
Cap-dependent endonuclease inhibitors, exemplified by baloxavir marboxil, represent a significant advancement in the treatment of influenza. Their novel mechanism of action, targeting a crucial viral-specific enzyme, provides a potent and selective means of inhibiting viral replication. The experimental methodologies detailed in this guide are fundamental to the discovery and characterization of new antiviral agents targeting this essential viral process. A thorough understanding of the cap-snatching mechanism and the assays used to measure its inhibition is critical for researchers and drug developers working to combat influenza and other emerging viral threats that may utilize similar replication strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Target Specificity of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cap-dependent endonuclease of the influenza virus is a prime target for novel antiviral therapeutics. This enzyme is a critical component of the viral RNA polymerase complex and is essential for viral gene transcription through a unique "cap-snatching" mechanism. This process allows the virus to appropriate host cell mRNA caps to prime the synthesis of its own viral mRNAs. Small molecule inhibitors that target this endonuclease activity represent a distinct class of antiviral agents with a mechanism of action different from neuraminidase inhibitors. This technical guide provides an in-depth overview of the target specificity of these inhibitors, with a focus on the well-characterized compound Baloxavir acid, the active metabolite of Baloxavir Marboxil. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
The Cap-Snatching Mechanism: The Target Pathway
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-snatching process is a coordinated effort involving these subunits.[1][2]
-
Cap Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m7G) of host pre-mRNAs.[1][2]
-
Endonucleolytic Cleavage: The PA subunit, which houses the cap-dependent endonuclease activity, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][2] This cleavage is dependent on the presence of divalent metal ions, typically manganese, in the active site.[3]
-
Primer Utilization: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis.
-
Viral Transcription: The PB1 subunit, which contains the RNA-dependent RNA polymerase active site, elongates this primer using the viral RNA (vRNA) as a template.[1]
Cap-dependent endonuclease inhibitors, such as Baloxavir acid, directly target the endonuclease active site within the PA subunit, preventing the cleavage of host mRNA and thereby halting viral transcription and replication.[4][5]
Quantitative Data: Inhibitor Potency
The potency of cap-dependent endonuclease inhibitors is typically quantified through in vitro enzymatic assays and cell-based antiviral assays. The following tables summarize the reported inhibitory concentrations (IC50) from enzymatic assays and the effective concentrations (EC50 and EC90) from cell-based assays for Baloxavir acid against various influenza A and B virus strains.
Table 1: In Vitro Enzymatic Inhibition of Cap-Dependent Endonuclease by Baloxavir Acid
| Assay Type | Target | IC50 (nM) | Reference |
| Polymerase Acidic (PA) Endonuclease Assay | Influenza A Viruses | 1.4 - 3.1 | [4] |
| Polymerase Acidic (PA) Endonuclease Assay | Influenza B Viruses | 4.5 - 8.9 | [4] |
| Cap-Dependent Endonuclease (CEN) Activity | CEN/RdRp Activities | 2.5 | [6][7] |
| CEN/RdRp Activities | CEN/RdRp Activities | 1.6 | [6] |
Table 2: Antiviral Activity of Baloxavir Acid in Cell Culture
| Virus Type/Subtype | EC50 (nM) | EC90 (nM) | Reference |
| Influenza A (H1N1)pdm09 | 0.22 - 17.96 | 0.46 - 0.98 | [6][8][9] |
| Influenza A (H3N2) | 0.16 - 4.48 | - | [6][9][10] |
| Influenza B (Victoria lineage) | 3.42 - 18.67 | 2.2 - 3.4 | [6][9][10] |
| Influenza B (Yamagata lineage) | 2.43 - 5.8 | - | [9][10] |
Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of cap-dependent endonuclease inhibitors. Below are representative methodologies for key assays.
In Vitro Cap-Dependent Endonuclease Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus endonuclease.
Principle: A fluorophore and a quencher are attached to the ends of a short RNA substrate. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Purified influenza virus ribonucleoprotein (vRNP) complexes or recombinant PA subunit.
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM, 3'-quencher).
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0, containing MgCl2 or MnCl2, and a reducing agent like DTT).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified vRNP or PA subunit to each well.
-
Add the diluted test compound to the wells and incubate for a specified period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FAM) at regular intervals for a defined period (e.g., 60 minutes) at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Plaque Reduction Neutralization Assay (PRNA)
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[11][12]
Principle: A monolayer of susceptible cells is infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then added to restrict the spread of progeny virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is a measure of the amount of infectious virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of known titer.
-
Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, antibiotics).
-
Infection medium (serum-free medium containing TPCK-trypsin).
-
Test compound.
-
Semi-solid overlay (e.g., containing Avicel or agarose).
-
Crystal violet staining solution.
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed MDCK cells in culture plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in infection medium.
-
Prepare a dilution of the influenza virus stock in infection medium to yield a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the diluted test compound for a short period (e.g., 30 minutes).
-
Add the virus dilution to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the semi-solid overlay containing the corresponding concentrations of the test compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control.
-
Determine the EC50 value from the dose-response curve.
References
- 1. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 2. Cap snatching - Wikipedia [en.wikipedia.org]
- 3. publicacions.ub.edu [publicacions.ub.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 9. hub.hku.hk [hub.hku.hk]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Cap-Dependent Endonuclease Inhibitors: A Technical Overview of their Antiviral Spectrum and Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of a promising class of antiviral agents: Cap-Dependent Endonuclease (CEN) inhibitors. While the specific compound "Cap-dependent endonuclease-IN-20" is not extensively documented in publicly available literature, this guide will focus on the well-characterized and clinically relevant CEN inhibitors, such as Baloxavir Marboxil, and other investigational compounds that share the same mechanism of action. These agents represent a novel approach to treating viral infections, particularly those caused by influenza viruses and bunyaviruses.
Core Concept: Targeting Viral "Cap-Snatching"
Many segmented negative-strand RNA viruses, including influenza viruses and bunyaviruses, utilize a unique mechanism called "cap-snatching" to initiate the transcription of their viral RNAs.[1][2] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, contains a cap-dependent endonuclease (CEN) domain. This endonuclease cleaves the 5' cap structure from host cell pre-mRNAs, generating short, capped primers that are then used to initiate the synthesis of viral mRNAs.[3][4] This process is essential for the virus to produce its own proteins and replicate within the host cell.[3] The CEN is an attractive antiviral target because it is a virus-specific enzyme and is not present in humans.[1]
CEN inhibitors are small molecules designed to selectively block the enzymatic activity of this viral endonuclease.[5] By doing so, they prevent the cap-snatching process, thereby inhibiting viral gene transcription and replication.[2]
Antiviral Spectrum and Efficacy
Cap-dependent endonuclease inhibitors have demonstrated a broad spectrum of activity against various RNA viruses. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Influenza Viruses
Baloxavir marboxil, a prodrug that is rapidly converted to its active form, baloxavir acid, is a potent inhibitor of both influenza A and B viruses.[6][7] It has shown efficacy against a wide range of influenza subtypes, including oseltamivir-resistant strains.[8]
| Virus Subtype | Compound | Mean IC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 | Baloxavir Acid | 0.28 | [9] |
| Influenza A(H3N2) | Baloxavir Acid | 0.16 | [9] |
| Influenza B (Victoria) | Baloxavir Acid | 3.42 | [9] |
| Influenza B (Yamagata) | Baloxavir Acid | 2.43 | [9] |
| Virus Subtype | Compound | Mean EC50 (nM) | Reference |
| A(H1N1)pdm09 | Baloxavir Acid | 0.7 ± 0.5 | [6] |
| A(H3N2) | Baloxavir Acid | 1.2 ± 0.6 | [6] |
| B (Victoria lineage) | Baloxavir Acid | 7.2 ± 3.5 | [6] |
| B (Yamagata lineage) | Baloxavir Acid | 5.8 ± 4.5 | [6] |
Bunyaviruses
Recent studies have highlighted the potent activity of CEN inhibitors against various members of the Bunyavirales order, which includes several viruses that can cause severe hemorrhagic fevers.[1] A series of carbamoyl pyridone carboxylic acids (CAPCAs) have been identified as having broad-spectrum anti-bunyavirus activity.[1][10]
| Virus | Compound | EC50 (µM) | Cell Line | Reference |
| La Crosse Virus (LACV) | CAPCA-1 | < 1 | Neuronal and non-neuronal cells | [10] |
| La Crosse Virus (LACV) | CAPCA-1 | 0.69 | SH-SY5Y (human neuronal) | [10] |
| Lassa Virus (LASV) | Compound B (CAPCA) | Significantly more potent than Ribavirin | Vero cells | [1] |
| Lymphocytic Choriomeningitis Virus (LCMV) | Compound B (CAPCA) | Significantly more potent than Ribavirin | KB cells | [1][11] |
| Junin Virus (JUNV) | Compound B (CAPCA) | Significantly more potent than Ribavirin | Vero cells | [1] |
Experimental Protocols
The evaluation of cap-dependent endonuclease inhibitors involves a range of in vitro and cell-based assays to determine their enzymatic inhibition and antiviral activity.
In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay
This assay directly measures the ability of a compound to inhibit the cleavage of a capped RNA substrate by the viral endonuclease.
Methodology:
-
Source of Endonuclease: The cap-dependent endonuclease activity is typically derived from purified viral ribonucleoproteins (vRNPs) of a reference influenza strain, such as A/WSN/33 (H1N1).[1]
-
Substrate: A radiolabeled, capped RNA transcript, such as Alfalfa Mosaic Virus (AlMV) RNA 4 with a 5' m7G³²pppGm cap, is used as the substrate.[12]
-
Reaction: The purified vRNPs are incubated with the capped RNA substrate in the presence of divalent cations (e.g., Mn²⁺), which are essential for endonuclease activity.[4] Various concentrations of the test inhibitor are included in the reaction mixture.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.[12] The inhibition of cleavage is quantified by measuring the reduction in the amount of cleaved RNA fragments in the presence of the inhibitor. The IC50 value is then calculated.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus for a short period to allow for viral entry.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for influenza).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined.[9]
Neuraminidase Inhibition Assay (for Influenza Virus)
While not a direct measure of CEN inhibition, this assay is often used in parallel to characterize the antiviral profile of compounds and to test for activity against other viral targets.
Methodology:
-
Enzyme Source: Purified neuraminidase enzyme or whole virus can be used.
-
Substrate: A fluorogenic or chemiluminescent neuraminidase substrate is used.
-
Reaction: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor.
-
Detection: The fluorescence or luminescence generated by the enzymatic reaction is measured.
-
IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% is calculated.[9]
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy. Their novel mechanism of action, targeting a crucial and conserved viral enzyme, provides a powerful tool against influenza and a promising avenue for the development of broad-spectrum antivirals against other emerging viral threats like bunyaviruses. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further explore and expand the therapeutic potential of this important class of inhibitors.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicacions.ub.edu [publicacions.ub.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of Cap-Dependent Endonuclease Binding: A Technical Guide for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of influenza virus cap-dependent endonuclease (CEN) and its inhibitors. The document provides a comprehensive overview of the structural biology of CEN, its mechanism of action, and detailed methodologies for key experimental procedures. A particular focus is placed on the binding of inhibitors, exemplified by compounds such as Cap-dependent endonuclease-IN-20.
Introduction to the Influenza Cap-Dependent Endonuclease
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). A critical function of this complex is the "cap-snatching" mechanism, which is essential for the transcription of viral mRNAs. This process involves the cleavage of the 5' cap structure from host pre-mRNAs, which are then used as primers to initiate viral mRNA synthesis.[1][2]
The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit (PAN).[2][3] The active site of the endonuclease contains a two-metal center, typically occupied by Mg²⁺ or Mn²⁺ ions, which is crucial for catalysis.[2][4] The cap-binding function, on the other hand, is located on the PB2 subunit.[1][5][6][7] This spatial separation of binding and cleavage activities on different subunits of the polymerase complex presents a unique target for antiviral drug development.[6][8][9]
Structural Overview of the Cap-Dependent Endonuclease and Inhibitor Binding
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the PA endonuclease domain.[2][5] These studies have revealed a detailed picture of the active site and the binding modes of both substrates and inhibitors. The endonuclease domain of PA, specifically the N-terminal ~200 amino acids, forms a distinct structural and functional unit.[1][2]
Inhibitors of the cap-dependent endonuclease, such as baloxavir acid (the active form of baloxavir marboxil) and other small molecules like this compound, typically function by chelating the divalent metal ions in the active site.[4][10][11] This chelation prevents the catalytic activity of the enzyme, thereby halting the cap-snatching process and inhibiting viral replication.[10] Structural studies of inhibitor-bound PAN have provided critical insights into the specific interactions that govern inhibitor potency and have paved the way for structure-based drug design.[3]
Mutations in the PA subunit, such as the I38T substitution, have been shown to confer resistance to endonuclease inhibitors.[12] These mutations can alter the conformation of the active site, reducing the binding affinity of the inhibitors while maintaining viral fitness.[13]
Quantitative Data for Cap-Dependent Endonuclease Inhibitors
The following table summarizes the inhibitory activities of various compounds against the influenza virus cap-dependent endonuclease.
| Compound | Target Influenza Strain(s) | Assay Type | IC50 (μM) | EC50 (μM) | Reference(s) |
| This compound | Influenza A/Hanfang/359/95 (H3N2) | Not Specified | 4.82 | - | [14] |
| Baloxavir | Influenza A and B viruses | Endonuclease Inhibition | 7.45 | - | [15] |
| Compound I-4 (Baloxavir Derivative) | Influenza Virus | Endonuclease Inhibition | 3.29 | - | [15] |
| Compound II-2 (Baloxavir Derivative) | Influenza Virus | Endonuclease Inhibition | 1.46 | - | [15] |
| Cap-dependent endonuclease-IN-26 | Multiple Influenza A and B strains | Not Specified | 0.286 | - | [14] |
| Influenza virus-IN-1 | Influenza A Virus | PA Endonuclease Activity | - | 0.312 | [14] |
Experimental Protocols
Cloning, Expression, and Purification of PA N-Terminal Domain (PAN)
This protocol is adapted from methodologies described for crystallographic studies of the PAN domain.[3]
-
Cloning: The gene fragment encoding the N-terminal 1-209 amino acids of the PA subunit from a relevant influenza virus strain (e.g., A/California/04/2009 (H1N1)) is amplified by PCR. To improve crystal quality, a flexible loop (residues 51-72) can be replaced with a short GGS linker.[3] The resulting construct is then cloned into an expression vector, such as pET28a+, which incorporates an N-terminal His-tag for purification.[3]
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, imidazole, and a protease inhibitor cocktail.
-
Cells are lysed by sonication, and the lysate is clarified by centrifugation.
-
The supernatant containing the His-tagged PAN is loaded onto a Ni-NTA affinity column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The PAN protein is eluted with a buffer containing a high concentration of imidazole.
-
Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein sample.
-
In Vitro Cap-Dependent Endonuclease Activity Assay
This assay measures the cleavage of a capped RNA substrate by the purified PAN domain or the viral ribonucleoprotein (vRNP) complex.[4][8]
-
Substrate Preparation: A short, capped RNA oligonucleotide (e.g., 13 nucleotides long) is synthesized and labeled at its 5' cap with ³²P (m⁷G³²pppGm).[8]
-
Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, MgCl₂, DTT, and the purified PAN protein or vRNP complex.
-
Assay Procedure:
-
The purified enzyme is incubated with the ³²P-labeled capped RNA substrate at 30°C for a defined period (e.g., 60 minutes).[8]
-
To test inhibitors, the enzyme is pre-incubated with the compound of interest before the addition of the substrate.
-
The reaction is stopped by the addition of a formamide-containing loading buffer.
-
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen, and the amount of cleaved product is quantified using a phosphorimager. The IC₅₀ value of an inhibitor can be determined by measuring the reduction in product formation at various inhibitor concentrations.
X-ray Crystallography of PAN in Complex with an Inhibitor
This protocol outlines the general steps for determining the crystal structure of the PAN domain bound to an inhibitor.[5]
-
Protein-Inhibitor Complex Formation: The purified PAN protein is concentrated to a suitable concentration (e.g., 10 mg/mL). The inhibitor is added in molar excess and incubated with the protein to allow for complex formation.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using techniques such as hanging-drop or sitting-drop vapor diffusion. A variety of crystallization screens are tested to identify initial crystallization conditions.
-
Crystal Optimization: The initial crystallization conditions are optimized by varying the concentrations of the precipitant (e.g., polyethylene glycol 3350), buffer pH, and salt concentration to obtain diffraction-quality crystals.[5]
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined structure of the PAN domain as a search model. The inhibitor molecule is then built into the electron density map, and the entire structure is refined to yield a high-resolution model of the protein-inhibitor complex.
Visualizations of Key Processes
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Crystallization and X-ray crystallographic analysis of the cap-binding domain of influenza A virus H1N1 polymerase subunit PB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 13. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
The Pharmacokinetics of Cap-Dependent Endonuclease Inhibitors: A Technical Guide on Baloxavir Marboxil
Disclaimer: Initial searches for "Cap-dependent endonuclease-IN-20" did not yield any publicly available information. This guide will instead focus on a well-documented and approved cap-dependent endonuclease inhibitor, Baloxavir Marboxil, to illustrate the core principles and data presentation requested.
Introduction
Cap-dependent endonuclease is a critical enzyme for the replication of influenza viruses, making it a prime target for antiviral drug development.[1][2] This enzyme, located in the PA subunit of the viral RNA polymerase, facilitates "cap-snatching," a process where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3][4][5] By inhibiting this process, cap-dependent endonuclease inhibitors effectively halt viral replication.[6] Baloxavir marboxil is a potent, orally available small-molecule inhibitor of this enzyme and is approved for the treatment of influenza A and B virus infections.[7][8][9] This technical guide provides an in-depth overview of the pharmacokinetics of Baloxavir Marboxil, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental protocols used in its evaluation.
Mechanism of Action
Baloxavir marboxil is a prodrug that is rapidly and extensively hydrolyzed by esterases in the intestine, liver, and blood to its active form, baloxavir acid (S-033447).[5] Baloxavir acid then targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[5][10] The active form, baloxavir acid, was developed based on the two-metal pharmacophore concept, similar to HIV integrase inhibitors.[5] It chelates the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the endonuclease, thereby preventing the cleavage of host cell mRNA caps.[1][2] This inhibition of "cap-snatching" is crucial for preventing the initiation of viral mRNA synthesis and subsequent viral replication.[5]
Caption: Mechanism of action of Baloxavir Marboxil.
Pharmacokinetic Properties
The pharmacokinetic profile of Baloxavir Marboxil has been evaluated in non-clinical animal models and in human clinical trials.[9][11]
Pre-clinical Pharmacokinetics in a Murine Model
In a murine model of influenza virus infection, oral administration of Baloxavir Marboxil demonstrated dose-dependent reductions in viral titers in the lungs.[11] A dosing regimen of 15 mg/kg administered twice daily was found to mimic the plasma concentration of the active form, baloxavir acid, in humans.[9] Pharmacokinetic/pharmacodynamic (PK/PD) analysis revealed that the plasma concentration at the end of the dosing interval (Cτ) or at 24 hours after the initial dose (C24) were predictive of the antiviral activity.[11]
| Parameter | Value | Species | Dosing | Reference |
| Dose mimicking human plasma concentration | 15 mg/kg, twice daily | Mouse | Oral | [9] |
| Predictive PK/PD Parameter | Cτ or C24 | Mouse | Oral | [11] |
Clinical Pharmacokinetics in Healthy Volunteers
A first-in-human Phase I study of a cap-dependent endonuclease inhibitor, ADC189, which is comparable to Baloxavir Marboxil, was conducted in healthy volunteers.[12] The study involved a single ascending dose (SAD) and a food effect (FE) component.[12]
| Parameter | Value Range | Study Population | Dosing | Reference |
| Terminal Elimination Half-Life (T1/2) | 76.69 - 98.28 hours | Healthy Volunteers | Single Oral Dose | [12] |
| Food Effect | No significant effect on concentration, clearance, and exposure | Healthy Volunteers | Single Oral Dose | [12] |
Experimental Protocols
In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the target enzyme.
Protocol:
-
Preparation of Viral Ribonucleoproteins (vRNPs): The A/WSN/33 (H1N1) influenza strain is propagated in embryonated chicken eggs. The allantoic fluid is harvested, and virus particles are purified by ultracentrifugation through a 20% sucrose cushion. The purified virus is then solubilized using Triton X-100 and lysolecithin. The vRNP fractions are collected by ultracentrifugation and serve as the source of cap-dependent endonuclease activity.[2]
-
Inhibition Assay: The inhibitory activity of the test compound is evaluated by measuring its effect on the cleavage of a capped RNA substrate by the purified vRNPs.[2]
Murine Model of Influenza Virus Infection for Efficacy and PK/PD Studies
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic-pharmacodynamic relationships of antiviral candidates.
Protocol:
-
Animal Model: BALB/c mice are commonly used.[9]
-
Infection: Mice are intranasally inoculated with a lethal dose of influenza virus, such as A/Puerto Rico/8/34 (H1N1).[9]
-
Drug Administration: The test compound (e.g., Baloxavir Marboxil) is administered orally at various doses and schedules (e.g., single dose, or multiple doses for several days) starting at different time points post-infection.[7][9]
-
Efficacy Endpoints: Efficacy is assessed by monitoring survival rates, body weight changes, and viral titers in the lungs at specific time points post-infection.[7][9]
-
Pharmacokinetic Sampling: Blood samples are collected at various time points after drug administration to determine the plasma concentration of the drug and its active metabolites.[11]
-
PK/PD Analysis: The relationship between the pharmacokinetic parameters (e.g., AUC, Cmax, Cτ) and the pharmacodynamic endpoints (e.g., viral titer reduction) is analyzed to determine the key drivers of efficacy.[11]
Caption: A typical workflow for a pre-clinical in vivo study.
Phase 3 Clinical Trial in Otherwise Healthy Adults and Adolescents (CAPSTONE-1)
Human clinical trials are necessary to establish the safety and efficacy of a new drug in the target population.
Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.[13][14]
-
Patient Population: Patients aged 12-64 years with fever, at least one systemic and one respiratory symptom, and symptom onset within 48 hours.[13][14]
-
Randomization and Treatment: Patients (20-64 years) were randomized (2:2:1) to receive a single oral dose of S-033188 (the active component of Baloxavir Marboxil), a placebo, or oseltamivir 75 mg twice daily for 5 days. Adolescents (12-19 years) were randomized (2:1) to S-033188 or placebo.[13][14]
-
Primary Efficacy Endpoint: The primary outcome measured was the time to alleviation of influenza symptoms (TTAS).[13]
-
Virologic Endpoints: Viral titer and RNA levels were assessed from nasal/throat swabs collected before and after dosing.[13]
Conclusion
Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action with a convenient single-dose regimen. Its favorable pharmacokinetic profile, characterized by rapid conversion to the active form and a long elimination half-life, contributes to its potent antiviral activity. The experimental protocols outlined in this guide provide a framework for the evaluation of future cap-dependent endonuclease inhibitors, from in vitro enzyme assays to in vivo animal models and human clinical trials. Further research into this class of inhibitors could lead to the development of even more effective and broad-spectrum antiviral therapies.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. embopress.org [embopress.org]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
- 11. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cell: A Technical Guide to the Cellular Uptake and Distribution of Cap-Dependent Endonuclease Inhibitors
A Focus on the Archetypal Inhibitor, Baloxavir Marboxil
Introduction
Cap-dependent endonuclease is a critical enzyme for the replication of influenza viruses, making it a prime target for antiviral drug development.[1][2][3] This enzyme, located in the PA subunit of the viral RNA polymerase, initiates viral mRNA synthesis through a "cap-snatching" mechanism, where it cleaves the 5' caps of host cell mRNAs to use as primers for viral transcription.[4][5][6] Inhibitors of this endonuclease, therefore, represent a potent class of anti-influenza therapeutics.
While the specific compound "Cap-dependent endonuclease-IN-20" does not correspond to a publicly documented entity, this technical guide will delve into the cellular uptake and distribution of a leading, well-characterized cap-dependent endonuclease inhibitor: Baloxavir Marboxil. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms governing the intracellular journey of this class of antiviral agents, using Baloxavir Marboxil and its active form, Baloxavir acid, as a primary example.
Mechanism of Action: A Cellular Perspective
Cap-dependent endonuclease inhibitors function by targeting the replication stage of the viral life cycle.[2] Baloxavir marboxil is an orally administered prodrug that is rapidly absorbed and hydrolyzed by esterases in the intestine, liver, and blood into its active form, baloxavir acid (BXA).[4][7] BXA then targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, one of the three subunits of the influenza virus RNA polymerase.[2] By inhibiting this endonuclease, BXA effectively blocks the "cap-snatching" process, thereby preventing the synthesis of viral mRNA and inhibiting viral replication.[2][4] This targeted action is specific to the virus, as there are no known human enzymes with analogous functions.[1][3]
Quantitative Data on Cellular Uptake and Distribution
The cellular uptake and distribution of cap-dependent endonuclease inhibitors are critical for their antiviral efficacy. While specific intracellular concentration data for Baloxavir acid is not extensively published in the public domain, pharmacokinetic studies provide valuable insights into its systemic distribution, which is a prerequisite for cellular entry.
Table 1: Pharmacokinetic Parameters of Baloxavir Acid in Humans (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | ~4 hours | [8] |
| Cmax (Maximum plasma concentration) | Dose-dependent | [8] |
| t1/2 (Elimination half-life) | ~80 hours | [8] |
| Protein Binding | ~93-94% | [4] |
Note: These values are approximate and can vary based on the specific study and patient population.
Pharmacokinetic and pharmacodynamic analyses in murine models have shown a correlation between plasma concentrations of Baloxavir acid and the reduction in viral titers in the lungs.[8][9] This suggests that the drug effectively distributes to the primary site of influenza virus replication.
Experimental Protocols for Studying Cellular Uptake and Distribution
Determining the intracellular concentration and localization of small molecule inhibitors is crucial for understanding their mechanism of action and optimizing their therapeutic potential. Below are detailed methodologies for key experiments.
In Vitro Cellular Uptake Assay
This protocol outlines a general method for quantifying the uptake of a small molecule inhibitor into cultured cells.
Objective: To determine the intracellular concentration of the inhibitor over time.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or A549 human lung epithelial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., radiolabeled or fluorescently tagged inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or fluorescence plate reader
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the culture medium and wash the cells with PBS. Add fresh medium containing the test compound at the desired concentration.
-
Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, remove the medium, wash the cells three times with ice-cold PBS to remove extracellular compound. Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification:
-
For radiolabeled compounds, transfer the cell lysate to a scintillation vial and measure radioactivity using a scintillation counter.
-
For fluorescently tagged compounds, measure fluorescence using a plate reader.
-
-
Protein Normalization: Determine the protein concentration of each cell lysate using a BCA assay.
-
Data Analysis: Calculate the intracellular concentration of the compound (e.g., in pmol/mg protein) at each time point.
Subcellular Fractionation and Analysis
This protocol allows for the determination of the distribution of the inhibitor within different cellular compartments.
Objective: To determine the localization of the inhibitor in the nucleus, cytoplasm, and other organelles.
Materials:
-
Cultured cells treated with the test compound
-
Subcellular fractionation kit (commercially available)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Markers for cellular compartments (e.g., antibodies against Lamin B1 for nucleus, Tubulin for cytoplasm)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described above. After incubation, harvest the cells.
-
Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This typically involves a series of centrifugation steps to separate the nuclear, cytoplasmic, mitochondrial, and microsomal fractions.
-
Compound Extraction: Extract the compound from each fraction using an appropriate organic solvent.
-
LC-MS/MS Analysis: Quantify the amount of the inhibitor in each fraction using a validated LC-MS/MS method.
-
Fraction Purity Assessment: Confirm the purity of each fraction by Western blotting using antibodies against specific organelle markers.
-
Data Analysis: Determine the percentage of the total intracellular compound present in each subcellular compartment.
Signaling Pathways and Cellular Interactions
The primary interaction of cap-dependent endonuclease inhibitors is with the viral polymerase complex within the nucleus of the infected host cell. The influenza virus RNA polymerase is a heterotrimer composed of the PA, PB1, and PB2 subunits.[5] The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit, containing the endonuclease active site, cleaves the host mRNA.[5][10][11] Baloxavir acid binds to the active site of the PA subunit, chelating the divalent metal ions (typically manganese) required for its enzymatic activity.[5][6] This direct inhibition disrupts the entire viral transcription process.
Conclusion
Understanding the cellular uptake and distribution of cap-dependent endonuclease inhibitors is paramount for the development of effective anti-influenza therapies. While the specific compound "this compound" remains uncharacterized in public literature, the extensive research on Baloxavir Marboxil provides a robust framework for studying this class of antivirals. The methodologies and data presented in this guide offer a foundation for researchers to investigate the intracellular fate of novel endonuclease inhibitors, ultimately contributing to the design of more potent and targeted drugs to combat influenza virus infections.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
Homology of Cap-Dependent Endonuclease Inhibitors: A Technical Guide Focused on Cap-dependent endonuclease-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other pathogenic viruses like bunyaviruses, has emerged as a critical target for novel antiviral therapeutics. By cleaving host cell pre-mRNAs to generate capped primers for viral mRNA synthesis—a process known as "cap-snatching"—this enzyme enables the virus to co-opt the host's translational machinery.[1][2] The clinical success of the CEN inhibitor baloxavir marboxil has validated this approach and spurred the development of new inhibitors. This technical guide provides an in-depth analysis of Cap-dependent endonuclease-IN-20, exploring its homology to other known CEN inhibitors through structural comparisons, quantitative inhibitory data, and mechanistic insights.
Mechanism of Action: The Cap-Snatching Pathway
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-snatching process is a coordinated effort involving these subunits:
-
Cap Binding: The PB2 subunit recognizes and binds to the 5' cap (a 7-methylguanosine structure) of host pre-mRNAs.
-
Endonucleolytic Cleavage: The PA subunit, which houses the endonuclease active site, then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.
-
Primer Utilization: This capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral mRNAs from the viral RNA (vRNA) template.
Cap-dependent endonuclease inhibitors, including this compound, exert their antiviral effect by targeting the endonuclease active site within the PA subunit, thereby preventing the generation of capped primers and halting viral gene transcription.
References
Methodological & Application
Application Notes and Protocols: Cap-dependent Endonuclease Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses and other viruses like bunyaviruses, is a prime target for antiviral drug development.[1][2] This enzyme is a component of the viral RNA-dependent RNA polymerase complex and facilitates a process known as "cap-snatching".[3][4] During cap-snatching, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs), generating a primer for the synthesis of viral mRNA.[3][5][6] By inhibiting this enzyme, cap-dependent endonuclease inhibitors effectively block viral replication.[7][8][9] Baloxavir marboxil is a notable example of a potent and selective inhibitor of this endonuclease.[7][10][11]
These application notes provide a comprehensive overview of the in vitro evaluation of cap-dependent endonuclease inhibitors, using a representative compound, "Cap-dependent endonuclease-IN-20," as an example. The protocols detailed below are based on established methodologies for characterizing similar inhibitors.
Mechanism of Action: Inhibition of Cap-Snatching
The cap-dependent endonuclease activity is crucial for the initiation of viral mRNA synthesis. The viral polymerase complex, consisting of PA, PB1, and PB2 subunits, binds to host cell pre-mRNAs.[5][6] The PA subunit contains the endonuclease active site.[9] This process is initiated by the binding of the 5' cap of the host mRNA to the PB2 subunit.[3][5] Subsequently, the endonuclease domain of the PA protein cleaves the host mRNA downstream of the cap.[3] The resulting capped fragment serves as a primer for the viral RNA-dependent RNA polymerase (RdRp) to transcribe the viral genome into mRNA. Cap-dependent endonuclease inhibitors bind to the active site of the endonuclease, preventing this cleavage and thereby halting viral gene expression and replication.[3][7]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative cap-dependent endonuclease inhibitors against various influenza virus strains. This data is essential for comparing the potency and selectivity of new compounds like "this compound".
Table 1: Antiviral Activity of Cap-dependent Endonuclease Inhibitors
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Baloxavir acid | A/PR/8/34 (H1N1) | MDCK | 1.4 - 2.9 | [12] |
| Compound B | LCMV | KB | <1 | [1] |
| Compound B | JUNV | HEK293T | <1 | [1] |
| ADC189 | H1N1 | - | Comparable to Baloxavir | [13] |
| ADC189 | H3N2 | - | Comparable to Baloxavir | [13] |
| ADC189 | Influenza B | - | Comparable to Baloxavir | [13] |
Table 2: Cytotoxicity of Cap-dependent Endonuclease Inhibitors
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Baloxavir acid | MDCK | > 40 | > 13,793 | [12] |
| Compound A | KB | > 25 | > 25,000 | [1] |
| Compound B | KB | > 25 | > 25,000 | [1] |
| Compound C | KB | > 25 | > 25,000 | [1] |
| Compound D | KB | > 25 | > 25,000 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize "this compound" are provided below.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the inhibitor that is toxic to the host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells. Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in DMEM.
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Virus Yield Reduction Assay (qRT-PCR)
This assay quantifies the reduction in viral RNA production in the presence of the inhibitor.
Materials:
-
MDCK cells
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
"this compound"
-
Infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin)
-
RNA extraction kit
-
qRT-PCR reagents and primers/probes specific for a viral gene (e.g., M gene)
Procedure:
-
Cell Seeding and Infection:
-
Seed MDCK cells in a 96-well plate as described in Protocol 1.
-
When cells reach 90-100% confluency, wash the cells with PBS.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in infection medium.
-
-
Inhibitor Treatment:
-
Immediately after infection, add serial dilutions of "this compound" to the wells.
-
Include a virus-only control (no inhibitor).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Collect the culture supernatant.
-
-
RNA Extraction and qRT-PCR:
-
Extract viral RNA from the supernatant using a commercial RNA extraction kit.
-
Perform qRT-PCR using primers and a probe specific for the influenza M gene to quantify the amount of viral RNA.
-
-
Data Analysis:
-
Determine the viral RNA copy number in each sample.
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the virus-only control.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the inhibitor concentration.
-
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-20 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other bunyaviruses, represents a prime target for novel antiviral therapeutics.[1] This enzyme is a component of the viral RNA-dependent RNA polymerase and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell mRNAs to prime its own transcription.[2][3] Inhibition of this endonuclease activity effectively halts viral proliferation.[4][5] Cap-dependent endonuclease-IN-20 is a novel small molecule inhibitor designed to target this critical viral function.
These application notes provide detailed protocols for characterizing the inhibitory activity of this compound using both biochemical and cell-based assays. The methodologies described are essential for determining the potency and efficacy of this compound, thereby guiding further drug development efforts.
Mechanism of Action
This compound is hypothesized to function as a two-metal chelating inhibitor. The active site of the cap-dependent endonuclease requires divalent metal ions (such as Mg²⁺ or Mn²⁺) for its catalytic activity.[1] By chelating these metal ions, this compound is expected to disrupt the enzyme's function and block the cap-snatching process, thus inhibiting viral mRNA synthesis and subsequent viral replication.
Figure 1: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Metric | Value (nM) |
| Enzymatic Assay | Recombinant Influenza PA Endonuclease | IC₅₀ | 15.2 ± 2.1 |
| Cell-Based Assay | Influenza A/H1N1 | EC₅₀ | 45.8 ± 5.6 |
| Cell-Based Assay | Influenza A/H3N2 | EC₅₀ | 52.3 ± 7.3 |
| Cell-Based Assay | Influenza B | EC₅₀ | 89.1 ± 9.8 |
| Cytotoxicity Assay | MDCK Cells | CC₅₀ | > 10,000 |
Table 2: Comparative Antiviral Activity
| Compound | Target Virus | EC₅₀ (nM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Influenza A/H1N1 | 45.8 | > 218 |
| Baloxavir Acid (Control) | Influenza A/H1N1 | 35.5 ± 4.2 | > 281 |
| Oseltamivir (Control) | Influenza A/H1N1 | 98.7 ± 12.4 | > 101 |
Experimental Protocols
Recombinant Cap-Dependent Endonuclease Inhibition Assay (Fluorescence-Based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the influenza virus PA subunit.
Figure 2: Workflow for the enzymatic inhibition assay.
Materials:
-
Recombinant influenza PA endonuclease
-
FRET-labeled RNA substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 10 µL of recombinant PA endonuclease (final concentration, e.g., 5 nM) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration, e.g., 100 nM).
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 488 nm and emission at 518 nm).
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit virus-induced cell death in a cell culture model.
Figure 3: Workflow for the plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose
-
Trypsin-TPCK
-
This compound
-
Crystal Violet solution
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates and culture until a confluent monolayer is formed.
-
Wash the cells with PBS and infect with influenza virus (e.g., at a multiplicity of infection of 0.01) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Prepare an overlay medium consisting of 2X DMEM, 0.6% agarose, and trypsin-TPCK. Add serial dilutions of this compound to the overlay medium.
-
Add 2 mL of the overlay medium containing the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percent inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include wells for cell control (no compound) and blank (no cells).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each compound concentration relative to the cell control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of this compound. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize the inhibitory profile of this compound, assess its potency and selectivity, and gather the necessary data to support its advancement as a potential antiviral therapeutic.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease is a viral enzyme crucial for the replication of several RNA viruses, including influenza viruses and bunyaviruses. This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. This process is essential for viral protein production and subsequent replication. As there is no human counterpart to this enzyme, it represents a highly specific and attractive target for the development of broad-spectrum antiviral drugs.[1][2]
This document provides detailed application notes and protocols for the in vivo evaluation of cap-dependent endonuclease inhibitors, based on preclinical studies of compounds such as Baloxavir marboxil, CAPCA-1, and other investigational inhibitors. While the specific compound "Cap-dependent endonuclease-IN-20" was not identified in the literature, the following data and protocols for other inhibitors of the same class provide a comprehensive guide for designing and executing in vivo animal studies.
Mechanism of Action: Cap-Snatching Inhibition
Cap-dependent endonuclease inhibitors target a key step in the viral replication cycle. By blocking the endonuclease activity, these compounds prevent the virus from generating the necessary primers for its mRNA synthesis, thereby inhibiting viral replication.[3][4]
Caption: Inhibition of the viral cap-snatching mechanism by a cap-dependent endonuclease inhibitor.
In Vivo Dosage and Efficacy of Representative Inhibitors
The following tables summarize the in vivo dosages and efficacy of several cap-dependent endonuclease inhibitors from preclinical animal studies.
Table 1: Efficacy of Compound B against Lymphocytic Choriomeningitis Virus (LCMV) in Mice[1]
| Animal Model | Virus Strain | Compound | Dosing Regimen | Efficacy |
| ICR Mice | LCMV WE | Compound B | 3 mg/kg, IM, QD | 80% survival |
| ICR Mice | LCMV WE | Compound B | 10 mg/kg, IM, QD | 100% survival |
| ICR Mice | LCMV WE | Compound B | 30 mg/kg, IM, QD | 100% survival |
| ICR Mice | LCMV WE | Vehicle | N/A | 0% survival |
| ICR Mice | LCMV WE | Ribavirin | 30 mg/kg, IM, QD | 20% survival |
IM: Intramuscular; QD: Once daily
Table 2: Efficacy of Baloxavir Marboxil (BXM) against Influenza A and B Viruses in Mice[5]
| Animal Model | Virus Strain | Compound | Dosing Regimen (1 day) | Efficacy (Survival Rate) |
| BALB/c Mice | A/PR/8/34 (H1N1) | BXM | 0.05 mg/kg, PO, BID | 30% |
| BALB/c Mice | A/PR/8/34 (H1N1) | BXM | 0.5 mg/kg, PO, BID | 100% |
| BALB/c Mice | A/PR/8/34 (H1N1) | BXM | 5 mg/kg, PO, BID | 100% |
| BALB/c Mice | B/HK/5/72 | BXM | 0.5 mg/kg, PO, BID | Not specified |
| BALB/c Mice | B/HK/5/72 | BXM | 5 mg/kg, PO, BID | 100% |
| BALB/c Mice | B/HK/5/72 | BXM | 50 mg/kg, PO, BID | 100% |
PO: Oral; BID: Twice daily
Table 3: Efficacy of Delayed Treatment with Baloxavir Marboxil (BXM) in a Lethal Influenza A Mouse Model[5]
| Animal Model | Virus Strain | Compound | Dosing Regimen (5 days, started 96h post-infection) | Efficacy (Survival Rate) |
| BALB/c Mice | A/PR/8/34 (H1N1) | BXM | 1.5 mg/kg, PO, BID | Not specified, but significant protection |
| BALB/c Mice | A/PR/8/34 (H1N1) | BXM | 15 mg/kg, PO, BID | Significantly reduced mortality |
| BALB/c Mice | A/PR/8/34 (H1N1) | Oseltamivir | 5 mg/kg, PO, BID | Less effective than BXM |
Table 4: Efficacy of CAPCA-1 against La Crosse Virus (LACV) in Mice[6]
| Animal Model | Virus Strain | Compound | Dosing Regimen | Efficacy |
| BALB/cAJcl Mice | LACV | CAPCA-1 | 3 mg/kg/day, SC | Significantly extended survival |
| BALB/cAJcl Mice | LACV | CAPCA-1 | 10 mg/kg/day, SC | Significantly extended survival |
| BALB/cAJcl Mice | LACV | CAPCA-1 | 30 mg/kg/day, SC | 20% survival |
| BALB/cAJcl Mice | LACV | CAPCA-1 | 60 mg/kg/day, SC | 31% survival |
| BALB/cAJcl Mice | LACV | Vehicle | N/A | 0% survival |
SC: Subcutaneous
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in a Lethal Mouse Model of Influenza Virus Infection
This protocol is based on studies with Baloxavir marboxil.[5][6]
1. Animal Model:
-
Species: BALB/c mice
-
Age: 4-6 weeks
-
Sex: Female
2. Virus and Infection:
-
Virus: Influenza A/Puerto Rico/8/34 (H1N1)
-
Infection Route: Intranasal inoculation
-
Infectious Dose: A lethal dose, for example, 1.38 × 10³ TCID₅₀ in 100 µL.[5]
3. Treatment:
-
Test Compound: Cap-dependent endonuclease inhibitor
-
Vehicle: 0.5% methylcellulose or other appropriate vehicle
-
Administration Route: Oral gavage (PO)
-
Dosing Regimen:
4. Endpoints:
-
Survival: Monitor and record survival daily for at least 14-21 days post-infection.
-
Body Weight: Measure and record the body weight of each mouse daily.
-
Viral Titer in Lungs: At selected time points (e.g., day 3 or 6 post-infection), euthanize a subset of mice, collect lung tissue, and determine the viral titer by TCID₅₀ assay or qRT-PCR.
-
Cytokine/Chemokine Levels: Analyze lung homogenates or plasma for levels of inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) using ELISA or multiplex assays.[6]
Caption: Experimental workflow for evaluating a CEN inhibitor in a mouse model of influenza.
Protocol 2: Evaluation of Antiviral Efficacy in a Lethal Bunyavirus Mouse Model
This protocol is based on studies with CAPCA-1 against La Crosse virus.[7]
1. Animal Model:
-
Species: BALB/c mice
-
Age: 5 weeks
-
Sex: Male
2. Virus and Infection:
-
Virus: La Crosse virus (LACV)
-
Infection Route: Intraperitoneal injection
-
Infectious Dose: A lethal dose, for example, 1.0 × 10⁴ PFU.[7]
3. Treatment:
-
Test Compound: Cap-dependent endonuclease inhibitor
-
Vehicle: Appropriate vehicle for subcutaneous administration
-
Administration Route: Subcutaneous (SC)
-
Dosing Regimen: Once daily (QD) until 7 days post-infection, starting 4 hours before virus infection.[7]
4. Endpoints:
-
Survival: Monitor and record survival daily for at least 14 days post-infection.
-
Viral Load in Tissues: At selected time points, euthanize a subset of mice and collect tissues (e.g., brain, blood) to determine viral RNA levels by qRT-PCR.[7]
-
Clinical Signs: Monitor for clinical signs of disease (e.g., weight loss, neurological symptoms).
Caption: Workflow for assessing a CEN inhibitor in a La Crosse virus mouse model.
Safety and Tolerability Assessment
In parallel with efficacy studies, it is crucial to assess the safety and tolerability of the cap-dependent endonuclease inhibitor.
-
Clinical Observations: Monitor animals for any adverse effects, such as changes in behavior, appearance, or activity levels.
-
Body Weight: Significant body weight loss in uninfected, treated animals can be an indicator of toxicity.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. For instance, alanine aminotransferase (ALT) and platelet counts can be monitored.[1]
-
Histopathology: Collect and preserve major organs (e.g., liver, kidneys, spleen) for histopathological examination to identify any signs of tissue damage.
Conclusion
Cap-dependent endonuclease inhibitors represent a promising class of antiviral agents with a novel mechanism of action. The protocols and data presented in these application notes provide a framework for the in vivo evaluation of new compounds in this class. Careful dose selection, appropriate animal models, and comprehensive endpoint analysis are essential for determining the therapeutic potential of these inhibitors against influenza and other pathogenic viruses.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cap-dependent Endonuclease Inhibitor-20 (CDE-IN-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonucleases (CENs) are crucial viral enzymes responsible for the "cap-snatching" mechanism essential for the transcription and replication of various RNA viruses, including influenza viruses and bunyaviruses.[1][2][3][4][5] This process involves the cleavage of the 5' cap structure from host cell messenger RNAs (mRNAs), which are then used as primers for the synthesis of viral mRNAs.[3][6] As this enzymatic activity is absent in humans, the cap-dependent endonuclease is an attractive and specific target for the development of novel antiviral therapeutics.[1][2][3]
Cap-dependent Endonuclease Inhibitor-20 (CDE-IN-20) is a novel small molecule inhibitor designed to target the active site of viral CENs. These application notes provide detailed protocols for evaluating the in vitro efficacy of CDE-IN-20 against a panel of relevant viral strains. The described assays will enable researchers to determine the inhibitory activity of CDE-IN-20 on the viral endonuclease enzyme, its effectiveness in cell-based models of viral infection, and its cytotoxicity profile.
Mechanism of Action of Cap-dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors, such as CDE-IN-20, function by chelating the divalent metal ions (typically Mg²⁺ or Mn²⁺) present in the enzyme's active site.[1][2] These metal ions are essential for the catalytic activity of the endonuclease. By binding to these ions, the inhibitor prevents the cleavage of host cell mRNA, thereby blocking the initiation of viral transcription and subsequent viral replication.[5]
Caption: Mechanism of action of CDE-IN-20.
Data Presentation
The following tables summarize hypothetical quantitative data for CDE-IN-20 against various viral strains.
Table 1: In Vitro Endonuclease Inhibition
| Compound | Target Virus | Assay Type | IC₅₀ (nM) |
| CDE-IN-20 | Influenza A/H1N1 | FRET-based | 15.2 |
| Influenza A/H3N2 | FRET-based | 21.7 | |
| Influenza B | FRET-based | 35.4 | |
| La Crosse Virus | FRET-based | 42.1 | |
| Baloxavir Acid | Influenza A/H1N1 | FRET-based | 10.8 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit 50% of the endonuclease activity.
Table 2: Antiviral Activity in Cell Culture
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| CDE-IN-20 | Influenza A/H1N1 | MDCK | 25.8 | >100 | >3876 |
| Influenza A/H3N2 | MDCK | 38.2 | >100 | >2618 | |
| Influenza B | MDCK | 55.1 | >100 | >1815 | |
| La Crosse Virus | Vero | 78.9 | >100 | >1267 | |
| Oseltamivir | Influenza A/H1N1 | MDCK | 45.3 | >100 | >2207 |
EC₅₀ (50% effective concentration) is the concentration of the compound required to inhibit the viral cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI = CC₅₀/EC₅₀.
Experimental Protocols
FRET-based Cap-dependent Endonuclease Inhibition Assay
This assay measures the direct inhibitory effect of CDE-IN-20 on the enzymatic activity of viral cap-dependent endonuclease.
Materials:
-
Recombinant viral cap-dependent endonuclease
-
FRET-based RNA substrate with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
CDE-IN-20
-
Positive control inhibitor (e.g., Baloxavir acid)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of CDE-IN-20 in the assay buffer.
-
Add 5 µL of the diluted CDE-IN-20 or control to the wells of a 384-well plate.
-
Add 10 µL of the recombinant endonuclease to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of the FRET-based RNA substrate to each well.
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence signal at regular intervals for 60 minutes.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ value for CDE-IN-20.
Caption: FRET-based endonuclease inhibition assay workflow.
Cell-based Antiviral Assay (Cytopathic Effect Inhibition)
This assay evaluates the ability of CDE-IN-20 to protect cells from virus-induced cell death.[3]
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero for La Crosse Virus)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Viral stocks of known titer
-
CDE-IN-20
-
Positive control antiviral drug (e.g., Oseltamivir for influenza)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of CDE-IN-20 in cell culture medium.
-
Remove the growth medium from the cells and add the diluted CDE-IN-20 or control compound.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC₅₀ and CC₅₀ values for CDE-IN-20.
Caption: Workflow for CPE inhibition assay.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production by CDE-IN-20.[7]
Materials:
-
Host cell line
-
Cell culture medium
-
Viral stocks of known titer
-
CDE-IN-20
-
Agarose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of CDE-IN-20.
-
Pre-incubate the cell monolayers with the diluted CDE-IN-20 for 1 hour.
-
Infect the cells with a known number of plaque-forming units (PFU) of the virus.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells.
-
Overlay the cells with agarose medium containing the corresponding concentration of CDE-IN-20.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the concentration of CDE-IN-20 that reduces the plaque number by 50% (PRNT₅₀).
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This assay measures the effect of CDE-IN-20 on the levels of viral RNA in infected cells.[2]
Materials:
-
Host cell line
-
Cell culture medium
-
Viral stocks
-
CDE-IN-20
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probes specific for a viral gene and a host housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Infect host cells with the virus in the presence of varying concentrations of CDE-IN-20 as described in the CPE assay.
-
At a specific time point post-infection (e.g., 24 hours), harvest the cells.
-
Extract total RNA from the cells.
-
Perform one-step or two-step qRT-PCR using primers and probes for the target viral gene and the housekeeping gene.
-
Quantify the relative levels of viral RNA using the ΔΔCt method.
-
Determine the concentration of CDE-IN-20 that reduces viral RNA levels by 50% (IC₅₀).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the novel cap-dependent endonuclease inhibitor, CDE-IN-20. By employing a combination of enzymatic and cell-based assays, researchers can effectively characterize the potency, specificity, and spectrum of antiviral activity of this promising compound. The data generated from these studies will be crucial for the further development of CDE-IN-20 as a potential therapeutic agent for the treatment of influenza and other viral infections.
References
- 1. pnas.org [pnas.org]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
"Cap-dependent endonuclease-IN-20" solution preparation and stability
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the handling and use of Cap-dependent endonuclease-IN-20 (CEN-IN-20), a known inhibitor of the influenza virus cap-dependent endonuclease. Due to the limited publicly available data specific to this compound, this guide combines the known information with generalized protocols and best practices for similar antiviral compounds. Researchers should use this document as a starting point and perform their own optimization and validation experiments.
Introduction to this compound
This compound is an antiviral compound that targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein.[1] This enzyme is crucial for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis.[1] By inhibiting this endonuclease activity, CEN-IN-20 effectively blocks viral gene transcription and replication.[1]
Chemical Information:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2656435-01-5 |
| Mechanism of Action | Inhibitor of influenza virus cap-dependent endonuclease |
Reported Biological Activity:
| Assay Type | Target | Strain | IC50 | Reference |
| Antiviral Activity | Cap-dependent endonuclease | Influenza A/Hanfang/359/95 (H3N2) | 4.82 μM | CN112940009A |
Solution Preparation and Storage
Due to the lack of specific solubility data for this compound, a general approach for preparing stock solutions of poorly water-soluble antiviral compounds is recommended.[2][3]
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Common solvent for initial stock solutions. |
| Ethanol | ≥ 10 mM | May be used as an alternative to DMSO. |
| N,N-Dimethylformamide (DMF) | ≥ 10 mM | Another alternative organic solvent. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.[2]
Stability:
There is no specific stability data available for this compound. As a general precaution:
-
Minimize exposure to light.
-
Avoid repeated freeze-thaw cycles.
-
It is recommended to use freshly prepared dilutions for experiments.
-
The stability of the compound in solution should be validated by the end-user for long-term experiments.
Experimental Protocols
In Vitro Cap-dependent Endonuclease Inhibition Assay (General Protocol)
This protocol is a generalized procedure for measuring the inhibition of influenza virus cap-dependent endonuclease activity. This assay typically uses a fluorogenic substrate that is cleaved by the endonuclease, resulting in an increase in fluorescence.
Workflow for In Vitro Endonuclease Assay:
Caption: Workflow for a typical in vitro cap-dependent endonuclease inhibition assay.
Materials:
-
Recombinant influenza PA endonuclease protein
-
Fluorogenic endonuclease substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂ or MnCl₂)
-
384-well black assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant PA endonuclease to the desired concentration in cold assay buffer.
-
Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted compound or vehicle (DMSO as a negative control) to the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate solution (e.g., 5 µL) to each well.
-
Data Acquisition: Immediately place the plate in a plate reader and measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: a. Determine the initial reaction rates from the linear phase of the fluorescence versus time curves. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Formulation for In Vivo Studies (General Guidance)
For in vivo studies, especially oral administration, formulating a poorly water-soluble compound like this compound is critical for achieving adequate bioavailability.[4][5] The choice of formulation will depend on the animal model, the required dose, and the route of administration.
Table 2: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Type | Components | Rationale |
| Suspension | Vehicle (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose in water), with or without a surfactant (e.g., 0.1-0.5% Tween 80). | Simple to prepare, suitable for initial screening. Particle size reduction (micronization) can improve dissolution. |
| Solution (Co-solvent) | A mixture of solvents such as PEG400, propylene glycol, ethanol, and water. | Solubilizes the compound, potentially increasing absorption. The final concentration of organic solvents should be well-tolerated by the animal model. |
| Lipid-based Formulation | Oils (e.g., corn oil, sesame oil), surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). | Can enhance lymphatic absorption and bypass first-pass metabolism for highly lipophilic compounds. |
Workflow for Formulation Development:
Caption: A logical workflow for developing an oral formulation for a poorly soluble compound.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of the PA, PB1, and PB2 subunits. The cap-snatching process is a key step in viral transcription.
Signaling Pathway of Cap-Snatching and Inhibition:
Caption: The cap-snatching mechanism of influenza virus and the point of inhibition by this compound.
Disclaimer
The information provided in this document is intended for research purposes only. The protocols and data presented are based on general knowledge of similar compounds and are not specific to this compound unless explicitly stated. It is the responsibility of the end-user to determine the suitability of these protocols for their specific application and to conduct the necessary validation and optimization experiments. The stability and solubility of this compound should be independently verified. Handle all chemical reagents with appropriate safety precautions.
References
- 1. mdpi.com [mdpi.com]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: Utilizing Cap-dependent Endonuclease Inhibitors in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains necessitates the development of novel antiviral strategies. One promising approach is combination therapy, which can enhance efficacy, reduce the likelihood of resistance, and lower required dosages. Cap-dependent endonuclease (CEN) inhibitors, a class of antivirals that target a crucial step in the replication of viruses like influenza, have shown significant potential for use in combination regimens.[1][2] This document provides detailed application notes and protocols for utilizing CEN inhibitors, with a focus on baloxavir marboxil as a representative agent, in combination with other antivirals, particularly neuraminidase inhibitors (NAIs).
The cap-dependent endonuclease is an essential enzyme for influenza virus transcription and replication.[1][3] It is responsible for a process known as "cap-snatching," where the virus cleaves the 5' cap from host messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[1][4] By inhibiting this enzyme, CEN inhibitors effectively block viral replication.[4][5] This mechanism is distinct from that of other major classes of anti-influenza drugs like neuraminidase inhibitors, which prevent the release of newly formed virus particles from infected cells.[5] The different mechanisms of action provide a strong rationale for combination therapy.[1]
Mechanism of Action and Rationale for Combination Therapy
The influenza virus replication cycle involves several key steps that are targets for antiviral drugs. Understanding these distinct targets is crucial for designing effective combination therapies.
Cap-dependent Endonuclease (CEN) Inhibitors (e.g., Baloxavir Acid):
-
Target: The PA subunit of the viral RNA-dependent RNA polymerase.[4]
-
Mechanism: Inhibits the "cap-snatching" activity of the endonuclease. This prevents the virus from cleaving host cell pre-mRNA caps, which are necessary to prime the synthesis of viral mRNA.[1][4]
-
Result: Halts viral gene transcription and subsequent protein synthesis, thus inhibiting viral replication.[4]
Neuraminidase Inhibitors (NAIs) (e.g., Oseltamivir, Zanamivir):
-
Target: The viral neuraminidase enzyme on the surface of the influenza virus.[5]
-
Mechanism: Blocks the cleavage of sialic acid residues on the host cell surface.[5]
-
Result: Prevents the release of progeny virions from the infected cell, limiting the spread of infection.[5]
The complementary mechanisms of CEN inhibitors and NAIs form the basis for their synergistic interaction. By targeting both an early-stage (transcription) and a late-stage (viral release) process, the combination can lead to a more profound and rapid reduction in viral load.
Figure 1. Dual inhibition of the influenza virus life cycle by a CEN inhibitor and a neuraminidase inhibitor.
Quantitative Data on Synergistic Effects
In vitro studies have consistently demonstrated the synergistic antiviral activity of CEN inhibitors when combined with NAIs. The combination index (CI) is a common metric used to quantify these interactions, where a CI value less than 1 indicates synergy.
| Combination | Virus Strain | Assay Type | Combination Index (CI) | Conclusion | Reference |
| Baloxavir acid + Oseltamivir acid | Influenza A/H1N1 | Cytopathic Effect (CPE) Inhibition | 0.49 | Synergistic | [1] |
| Baloxavir acid + Zanamivir hydrate | Influenza A/H1N1 | Cytopathic Effect (CPE) Inhibition | 0.52 | Synergistic | [1] |
| Baloxavir acid + Laninamivir | Influenza A/H1N1 | Cytopathic Effect (CPE) Inhibition | 0.58 | Synergistic | [1] |
| Baloxavir acid + Peramivir trihydrate | Influenza A/H1N1 | Cytopathic Effect (CPE) Inhibition | 0.59 | Synergistic | [1] |
In vivo studies in mouse models of influenza infection have also shown the benefits of combination therapy. A suboptimal dose of baloxavir marboxil in combination with oseltamivir phosphate resulted in greater efficacy compared to monotherapy in terms of reducing virus-induced mortality, cytokine and chemokine levels, and pathological changes in the lungs.[1][6]
Experimental Protocols
In Vitro Synergy Testing: Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to assess the synergistic antiviral activity of a CEN inhibitor and another antiviral agent in vitro.
Figure 2. Workflow for in vitro antiviral synergy testing using a CPE inhibition assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza virus stock of known titer
-
CEN inhibitor (e.g., Baloxavir acid)
-
Second antiviral agent (e.g., Oseltamivir acid)
-
96-well cell culture plates
-
Crystal violet staining solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Preparation: Prepare serial dilutions of the CEN inhibitor and the second antiviral agent, both individually and in combination at fixed ratios.
-
Infection and Treatment:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Add the prepared drug dilutions to the respective wells.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with untreated infected cells and uninfected cells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 to 96 hours, or until significant cytopathic effect is observed in the virus control wells.
-
Assessment of Cytopathic Effect:
-
Gently wash the plates with PBS.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain with methanol or another suitable solvent.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Determine the 50% effective concentration (EC50) for each drug alone and in combination.
-
Analyze the synergy using the Chou-Talalay method to calculate the Combination Index (CI) or by generating an isobologram. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Efficacy in a Mouse Model of Influenza Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of combination therapy in a lethal influenza infection mouse model.[1][6]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34)
-
CEN inhibitor (e.g., Baloxavir marboxil, formulated for oral gavage)
-
Second antiviral agent (e.g., Oseltamivir phosphate, formulated for oral gavage)
-
Anesthetic for intranasal infection
-
Equipment for oral gavage, body weight measurement, and humane euthanasia
-
Reagents for virus titration from lung tissue (e.g., for TCID50 assay)
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Infection:
-
Anesthetize the mice lightly.
-
Infect the mice intranasally with a lethal dose of the influenza virus.
-
-
Treatment Groups: Randomly assign the infected mice to different treatment groups, including:
-
Vehicle control
-
CEN inhibitor monotherapy
-
Second antiviral monotherapy
-
Combination therapy (CEN inhibitor + second antiviral)
-
-
Drug Administration:
-
Begin treatment at a specified time post-infection (e.g., 24 or 48 hours).
-
Administer the drugs via oral gavage at the predetermined doses and schedule (e.g., twice daily for 5 days).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness, body weight loss, and mortality for at least 14 days post-infection.
-
Humane endpoints should be established and followed.
-
-
Viral Titer Determination:
-
At specific time points (e.g., day 3 or 5 post-infection), a subset of mice from each group can be euthanized.
-
Collect lung tissues and homogenize them.
-
Determine the viral titers in the lung homogenates using a TCID50 assay or plaque assay on MDCK cells.
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis.
-
Analyze the differences in body weight loss and lung viral titers between the groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Conclusion
The combination of Cap-dependent endonuclease inhibitors with other antivirals, particularly neuraminidase inhibitors, represents a promising strategy for the treatment of influenza. The distinct mechanisms of action lead to synergistic antiviral effects, as demonstrated in both in vitro and in vivo studies. The protocols provided here offer a framework for researchers to further explore and validate the efficacy of such combination therapies. These investigations are crucial for the development of more potent and robust antiviral treatments to combat seasonal and pandemic influenza.
References
- 1. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antiviral Activity of S-033188/S-033447, a Novel Inhibitor of Influenza Virus Cap-Dependent Endonuclease, in Combination with Neuraminidase Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitors in Viral Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral transcription is a critical phase in the replication cycle of many viruses, representing a key target for antiviral therapeutic development. For certain viruses, such as influenza, a unique "cap-snatching" mechanism is employed to initiate the transcription of their genome. This process is mediated by a viral enzyme known as cap-dependent endonuclease. Inhibitors of this enzyme are powerful tools for studying the intricacies of viral transcription and for the development of novel antiviral agents. This document provides detailed application notes and experimental protocols for the use of cap-dependent endonuclease inhibitors, with a focus on compounds analogous to "Cap-dependent endonuclease-IN-20", exemplified by the well-characterized inhibitor, Baloxavir Marboxil.
Application Notes
Mechanism of Action: The "Cap-Snatching" Process and its Inhibition
Influenza virus, a segmented negative-sense RNA virus, utilizes a unique mechanism called "cap-snatching" to generate primers for its mRNA synthesis.[1][2] The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is central to this process.[2] The PB2 subunit recognizes and binds to the 5' cap structure of host pre-mRNAs in the nucleus. Subsequently, the PA subunit, which possesses endonuclease activity, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][2] These capped fragments then serve as primers for the PB1 subunit to initiate the transcription of viral mRNAs.[1] This entire process is essential for the virus to produce its own proteins and replicate.[3]
Cap-dependent endonuclease inhibitors, such as the active form of Baloxavir Marboxil (baloxavir acid), target the endonuclease activity of the PA subunit.[2][3] By binding to the active site of the endonuclease, these inhibitors prevent the cleavage of host mRNAs, thereby halting the cap-snatching process.[3] Without the necessary capped primers, viral mRNA transcription is effectively blocked, leading to the inhibition of viral replication.[2] This specific mechanism of action makes cap-dependent endonuclease a highly attractive target for antiviral drugs, as it is a virus-specific process with no equivalent in human cells.[4]
Applications in Research and Drug Development
-
Elucidation of Viral Transcription Mechanisms: By specifically blocking the cap-snatching process, these inhibitors allow researchers to dissect the temporal and functional aspects of viral mRNA synthesis.
-
Antiviral Drug Screening and Development: Cap-dependent endonuclease inhibitors serve as lead compounds and positive controls in high-throughput screening assays designed to identify novel antiviral agents.
-
Study of Antiviral Resistance: The emergence of resistance to these inhibitors, often through mutations in the PA subunit (e.g., I38T substitution), provides a valuable model for studying the mechanisms of viral evolution and drug resistance.[5][6]
-
Broad-Spectrum Antiviral Research: The cap-snatching mechanism is utilized by other viruses, such as bunyaviruses.[4] Inhibitors of influenza's cap-dependent endonuclease can be tested for broad-spectrum activity against these other medically important pathogens.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative cap-dependent endonuclease inhibitors, providing a basis for experimental design and comparison.
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid
| Parameter | Value | Virus Type | Reference |
| Kiapp | 12 nM | Influenza B | [5] |
| IC50 | 7.45 µM | Influenza A | [7] |
Table 2: In Vitro Antiviral Activity of Baloxavir Acid and Other Compounds
| Compound | EC50 Range (nM) | Virus Type(s) | Reference |
| S-033447 (Baloxavir acid) | 0.20 - 0.99 | Influenza A | [8] |
| S-033447 (Baloxavir acid) | 4.01 - 11.26 | Influenza B | [8] |
| Compound A | < 1 (EC90) | LCMV, JUNV | [4] |
| Compound B | < 1 (EC90) | LCMV, JUNV | [4] |
| Compound C | < 1 (EC90) | LCMV, JUNV | [4] |
| Compound D | < 1 (EC90) | LCMV, JUNV | [4] |
| Ribavirin | > 500 (EC50) | LCMV, JUNV | [4] |
Experimental Protocols
Protocol 1: In Vitro Cap-Dependent Endonuclease Activity Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Materials:
-
Purified viral ribonucleoproteins (vRNPs) or recombinant influenza virus polymerase complex.
-
32P-labeled capped RNA substrate (e.g., AlMV RNA 4 with an m7G32pppGm 5' end).
-
Test compound (e.g., "this compound" or Baloxavir acid).
-
Reaction buffer (specific composition may vary, but generally contains a buffer like Tris-HCl, MgCl2 or MnCl2, and DTT).
-
tRNA (as a non-specific nuclease inhibitor).
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Phosphorimager for detection.
Procedure:
-
Preparation of Viral Polymerase:
-
Purify vRNPs from virus-infected cells or embryonated chicken eggs.[4] Alternatively, use recombinantly expressed and purified influenza polymerase heterotrimer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified viral polymerase with the reaction buffer.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Pre-incubate the polymerase with the compound for a specified time (e.g., 30 minutes at 30°C) to allow for binding.[7]
-
-
Endonuclease Reaction:
-
Analysis of Cleavage Products:
-
Stop the reaction by adding a stop solution (e.g., formamide-containing loading dye).
-
Denature the samples by heating.
-
Separate the RNA products on a denaturing 20% polyacrylamide gel.[9]
-
Visualize the cleavage products using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the cleaved RNA bands.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Plaque Reduction Assay
This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
Materials:
-
Madin-Darby canine kidney (MDCK) cells.
-
Influenza virus stock of a known titer (PFU/mL).
-
Cell culture medium (e.g., DMEM) supplemented with serum for cell growth and serum-free medium for the assay.
-
Test compound.
-
Semi-solid overlay medium (e.g., containing agarose or Avicel).
-
TPCK-trypsin (for influenza virus activation).
-
Crystal violet solution for staining.
Procedure:
-
Cell Seeding:
-
Virus Dilution and Infection:
-
Prepare serial dilutions of the influenza virus stock in serum-free medium.
-
Wash the MDCK cell monolayer with PBS.
-
Infect the cells with a specific amount of virus (e.g., 50 PFU/well) in the presence of various concentrations of the test compound.[8] Include a virus-only control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[8]
-
-
Overlay Application:
-
Aspirate the virus inoculum.
-
Overlay the cell monolayer with the semi-solid overlay medium containing the corresponding concentration of the test compound and TPCK-trypsin.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Protocol 3: Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
MDCK cells.
-
Influenza virus stock.
-
Cell culture medium.
-
Test compound.
-
96-well plates for titration.
Procedure:
-
Infection with Compound Treatment:
-
Seed MDCK cells in a plate and grow to confluency.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).
-
-
Harvesting Progeny Virus:
-
Collect the cell culture supernatant, which contains the progeny virus particles.
-
-
Titration of Progeny Virus:
-
Determine the titer of the infectious virus in the collected supernatants using a standard titration method, such as a plaque assay (as described in Protocol 2) or a TCID50 (50% tissue culture infectious dose) assay.
-
-
Data Analysis:
-
Calculate the reduction in viral titer for each compound concentration compared to the untreated control.
-
The EC90 or EC99 values (the concentration that reduces the viral yield by 90% or 99%, respectively) are often determined from this assay.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The "Cap-Snatching" mechanism of influenza virus transcription.
Caption: Mechanism of action of a cap-dependent endonuclease inhibitor.
Caption: Experimental workflow for evaluating cap-dependent endonuclease inhibitors.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 7. Influenza virus plaque assay [protocols.io]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Troubleshooting & Optimization
"troubleshooting Cap-dependent endonuclease-IN-20" solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Cap-dependent endonuclease-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein. This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound effectively blocks viral replication. The cap-snatching mechanism is a prime target for antiviral drugs because it is essential for the virus and absent in host cells.[1][2][3]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is causing this?
This is a common issue for hydrophobic small molecule inhibitors. The compound is likely soluble in a pure organic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, causing the compound to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line. For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][5][6]
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming (e.g., to 37°C) can sometimes help to dissolve a compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always refer to the manufacturer's stability data if available.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound.
Problem: Precipitate forms upon dilution of DMSO stock in aqueous buffer.
Solution Workflow:
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cap-Dependent Endonuclease Inhibitor (CEN-IN-20)
Disclaimer: Information regarding a specific compound designated "Cap-dependent endonuclease-IN-20" is not currently available in the public domain. This technical support center provides guidance based on the known characteristics of the broader class of cap-dependent endonuclease (CEN) inhibitors, such as baloxavir marboxil and other investigational compounds. The hypothetical inhibitor "CEN-IN-20" is used throughout this document for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CEN-IN-20?
A1: CEN-IN-20 is designed to inhibit the cap-dependent endonuclease activity of the viral RNA polymerase. This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.[1][2][3] By blocking this step, CEN-IN-20 effectively halts viral gene transcription and replication.[2][3]
Q2: What are the expected off-target effects of CEN-IN-20 in human cells?
A2: A significant advantage of targeting the cap-dependent endonuclease is that there is no known homologous enzyme in humans.[1][4][5] This viral-specific target suggests a high degree of selectivity and a low probability of direct off-target effects on host cellular machinery. However, like any small molecule, high concentrations may lead to non-specific cellular toxicity.
Q3: How can I mitigate potential cytotoxicity associated with CEN-IN-20?
A3: To mitigate cytotoxicity, it is crucial to first determine the 50% cytotoxic concentration (CC50) in your specific cell line. We recommend always using CEN-IN-20 at a concentration well below the CC50 value for your experiments. A high selectivity index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50), indicates a favorable therapeutic window.[1] If cytotoxicity is observed at the desired effective concentration, consider reducing the treatment duration or using a more sensitive viral quantification method that allows for lower inhibitor concentrations.
Q4: Can CEN-IN-20 be used against a broad range of viruses?
A4: The cap-snatching mechanism is utilized by several virus families, including Orthomyxoviridae (e.g., influenza viruses) and Bunyavirales.[4][5][6] Therefore, CEN-IN-20 may exhibit broad-spectrum antiviral activity against these viruses. However, the efficacy can vary between different viral species and strains, and empirical testing is required.
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in mock-infected cells.
-
Question: I am observing significant cell death in my control (mock-infected) cell cultures treated with CEN-IN-20. What could be the cause?
-
Answer:
-
Concentration: You may be using a concentration of CEN-IN-20 that is too high for your specific cell line. It is essential to perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic. We recommend keeping the final DMSO concentration below 0.5%.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules. Consider testing a different, more robust cell line if possible.
-
Issue 2: CEN-IN-20 does not show the expected antiviral activity.
-
Question: My viral titers are not significantly reduced after treatment with CEN-IN-20 at the recommended concentration. Why is it not working?
-
Answer:
-
Time of Addition: The timing of inhibitor addition is critical. CEN inhibitors target an early stage of viral replication.[4] For optimal effect, CEN-IN-20 should be added at the time of infection or shortly after. A time-of-addition assay can help determine the effective window.
-
Viral Strain Resistance: Although unlikely with a new compound, pre-existing or emergent resistance in the viral strain is a possibility. Amino acid substitutions in the endonuclease domain of the viral polymerase can reduce inhibitor susceptibility.[6][7]
-
Compound Stability: Ensure the proper storage and handling of CEN-IN-20. Repeated freeze-thaw cycles or improper storage could lead to degradation. Prepare fresh dilutions for each experiment.
-
Issue 3: High variability in experimental replicates.
-
Question: I am seeing significant variability between my replicate wells in my antiviral assay. How can I improve consistency?
-
Answer:
-
Cellular Confluency: Ensure that all wells are seeded with a consistent number of cells and have reached a uniform level of confluency at the time of infection and treatment.
-
Infection Multiplicity: Use a consistent multiplicity of infection (MOI) across all wells to ensure a uniform level of infection.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the virus, inhibitor, and reagents to each well.
-
Quantitative Data Summary
The following table summarizes typical performance metrics for cap-dependent endonuclease inhibitors based on published data for similar compounds. These values can serve as a benchmark for your experiments with CEN-IN-20.
| Compound Class/Example | Virus | Cell Line | EC50 (µM) | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| 4-substituted 2,4-dioxobutanoic acids | Influenza A & B | MDCK | 0.2 - 29.0 | >100-500 | Not Specified | >3.4 - >2500 |
| Baloxavir Acid (BXA) | Influenza A (H1N1) | MDCK | 0.001 - 0.003 | >10 | 0.002 - 0.004 | >3333 |
| Baloxavir Acid (BXA) | Influenza B | MDCK | 0.004 - 0.009 | >10 | 0.005 - 0.011 | >1111 |
| Carbamoyl Pyridone Carboxylic Acid (CAPCA)-1 | La Crosse Virus (LACV) | Vero | <1 | >50 | Not Specified | >50 |
| Compound B (CENi) | Lassa Virus (LASV) | Vero | ~0.001 | >10 | Not Specified | >10000 |
Data synthesized from multiple sources for illustrative purposes.[1][8][9][10][11]
Experimental Protocols
1. MTT Assay for Cytotoxicity (CC50 Determination)
-
Objective: To determine the concentration of CEN-IN-20 that reduces cell viability by 50%.
-
Methodology:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.
-
Prepare serial dilutions of CEN-IN-20 in culture medium. Also, prepare a vehicle control (e.g., DMSO) and a cell-free control for background subtraction.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CEN-IN-20.
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[5]
-
2. Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
-
Objective: To determine the concentration of CEN-IN-20 that reduces the number of viral plaques by 50%.
-
Methodology:
-
Grow confluent monolayers of a suitable cell line in 6-well or 12-well plates.
-
Prepare serial dilutions of CEN-IN-20 in infection medium.
-
Infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the various concentrations of CEN-IN-20.
-
Incubate the plates at the optimal temperature for the virus until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
-
3. In Vitro Endonuclease Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of CEN-IN-20 that inhibits the viral endonuclease enzymatic activity by 50%.
-
Methodology:
-
Purify viral ribonucleoproteins (vRNPs) which contain the polymerase complex, or use a purified recombinant polymerase PA subunit.[4]
-
Use a short, capped RNA substrate, often fluorescently labeled, as the target for the endonuclease.[5]
-
Set up a reaction buffer containing MgCl2 or MnCl2, as divalent cations are required for enzymatic activity.[4][5]
-
Incubate the enzyme with serial dilutions of CEN-IN-20 for a short period before adding the RNA substrate.
-
Start the reaction by adding the capped RNA substrate and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a chelating agent like EDTA, which sequesters the divalent cations.[5]
-
Analyze the cleavage products using methods like gel electrophoresis or a genetic analyzer to quantify the amount of cleaved substrate.[5]
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[8]
-
Visualizations
Caption: Mechanism of action for CEN-IN-20, inhibiting viral cap-snatching.
Caption: Experimental workflow for evaluating CEN-IN-20 selectivity.
Caption: Troubleshooting decision tree for CEN-IN-20 experiments.
References
- 1. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
Technical Support Center: CENi-X (Cap-dependent Endonuclease Inhibitor)
Welcome to the technical support center for CENi-X, a novel cap-dependent endonuclease inhibitor. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CENi-X and how does it relate to cytotoxicity?
A1: CENi-X targets the cap-dependent endonuclease (CEN) of viruses like influenza. This enzyme is responsible for a process called "cap-snatching," where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.[1][2][3] This process is essential for viral replication.[4][5] Importantly, human cells do not possess a cap-dependent endonuclease, making CEN a highly specific viral target.[4][6] This specificity is the primary reason why CEN inhibitors, like CENi-X, are designed to have low host cell cytotoxicity.
Q2: What level of cytotoxicity should I expect with CENi-X?
A2: Generally, cap-dependent endonuclease inhibitors are developed to exhibit low cytotoxicity and a high selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50).[6] For instance, some studies on similar compounds have shown no observable cytotoxicity in cell lines like VeroE6 even at concentrations as high as 10,000 nM.[4][6] However, the exact cytotoxicity can vary depending on the cell line used in your experiments. It is crucial to determine the CC50 in your specific experimental system.
Q3: How does the cytotoxicity of CENi-X compare to other antiviral agents like Ribavirin?
A3: Studies on various cap-dependent endonuclease inhibitors have demonstrated significantly lower cytotoxicity compared to broad-spectrum antiviral drugs like Ribavirin.[4][5] This favorable safety profile is a key advantage of targeting the viral-specific cap-dependent endonuclease.
Troubleshooting Guide
Issue 1: I am observing high cytotoxicity in my cell line after treatment with CENi-X.
-
Question: My cell viability has dropped significantly at concentrations where I expect to see antiviral activity. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to chemical compounds. It is recommended to perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) on your specific cell line to determine the 50% cytotoxic concentration (CC50).
-
Compound Solubility: Ensure that CENi-X is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in your culture medium. Precipitated compound can lead to inconsistent results and apparent cytotoxicity.
-
Vehicle Control: Always include a vehicle-only control (e.g., medium with the same final concentration of DMSO) to ensure that the observed cytotoxicity is not due to the solvent.
-
Contamination: Rule out microbial contamination of your cell cultures or compound stocks, as this can lead to cell death.
-
Issue 2: My antiviral assay results are inconsistent.
-
Question: I am seeing a large variability in the effective concentration (EC50) of CENi-X between experiments. Why might this be happening?
-
Answer:
-
Virus Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Variations in the amount of virus used for infection can significantly impact the apparent efficacy of the inhibitor.
-
Time of Addition: The timing of compound addition relative to infection is critical. For cap-dependent endonuclease inhibitors, post-treatment (adding the compound after viral infection) is often most effective as they target a post-entry step in the viral life cycle.[4]
-
Assay Readout: The method used to quantify viral replication (e.g., cytopathic effect, plaque assay, qRT-PCR) can have inherent variability. Ensure your assay is optimized and includes appropriate positive and negative controls.
-
Quantitative Data Summary
The following table summarizes cytotoxicity and antiviral activity data for representative cap-dependent endonuclease inhibitors from published studies. Note that these are not data for CENi-X but provide a reference for expected performance.
| Compound | Virus | Cell Line | CC50 (nM) | EC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound B | LCMV | - | >10,000 | <10 | >1,000 | [4] |
| Compound B | JUNV | - | >10,000 | <10 | >1,000 | [4] |
| Compound B | LASV | VeroE6 | No cytotoxicity observed at 10,000 nM | - | - | [4][6] |
| CAPCA-1 | La Crosse Virus (LACV) | SH-SY5Y | >50,000 | ~100 | >500 | [7] |
| Baloxavir | Influenza A | MDCK | >10,000 | 1.4 - 2.9 | >3,448 - >7,143 | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is used to determine the 50% cytotoxic concentration (CC50) of CENi-X.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of CENi-X in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a cell-free control (medium only).
-
Treatment: After 24 hours, remove the old medium from the cells and add the prepared compound dilutions. Incubate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (four-parameter variable slope) to determine the CC50 value.[4]
Protocol 2: Virus Yield Reduction Assay
This protocol is used to determine the 50% effective concentration (EC50) of CENi-X.
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI), for example, 10 TCID50 per well.[4]
-
Treatment: Immediately after infection, add serial dilutions of CENi-X to the wells. Include a virus-only control (no compound) and a no-virus control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time (e.g., 72 hours).[4]
-
Supernatant Collection: Collect the culture supernatant from each well.
-
RNA Extraction and qRT-PCR: Extract viral RNA from the supernatant and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of viral RNA.[4]
-
Data Analysis: Determine the percentage of viral replication inhibition for each compound concentration relative to the virus-only control. Plot the inhibition against the log of the compound concentration and use a non-linear regression to calculate the EC50 value.
Visualizations
Caption: Mechanism of action of CENi-X.
Caption: Experimental workflow for assessing CENi-X.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthralin Suppresses the Proliferation of Influenza Virus by Inhibiting the Cap-Binding and Endonuclease Activity of Viral RNA Polymerase [frontiersin.org]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
"interpreting unexpected results with Cap-dependent endonuclease-IN-20"
Welcome to the technical support center for Cap-dependent endonuclease-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this inhibitor and interpreting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the influenza virus Cap-dependent endonuclease (CEN).[1] The influenza virus utilizes a unique mechanism called "cap-snatching" to replicate. It cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[2][3] This process is mediated by the Cap-dependent endonuclease, which is a subunit of the viral RNA polymerase.[4][5] this compound inhibits this enzymatic activity, thereby blocking viral replication.[1][6] As this enzyme is specific to the virus and not present in human cells, it is an attractive target for antiviral drugs.[2]
Q2: What is the reported efficacy of this compound?
This compound has demonstrated antiviral activity against the influenza A/Hanfang/359/95 (H3N2) virus with a reported half-maximal inhibitory concentration (IC50) of 4.82 μM.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or lower-than-expected inhibition of viral replication.
Probable Causes:
-
Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling, such as multiple freeze-thaw cycles.[7]
-
Suboptimal Assay Conditions: The concentration of the inhibitor may be too low, or the incubation time may be insufficient.
-
Inhibitor Solubility Issues: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
-
Resistant Viral Strain: The influenza strain being used may have mutations in the endonuclease active site, conferring resistance to the inhibitor.[8]
-
High Viral Titer: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitor's capacity.
Recommended Solutions:
-
Verify Inhibitor Activity: Test the inhibitor on a sensitive, control viral strain with a known IC50. Ensure proper storage at -20°C.[6][7]
-
Optimize Assay Parameters: Perform a dose-response experiment with a wider range of inhibitor concentrations. Also, consider optimizing the incubation time.
-
Ensure Complete Solubilization: Check the recommended solvent for this compound and ensure it is fully dissolved before diluting into the assay medium. Consider using a vehicle control in your experiments.
-
Sequence the Viral Polymerase Gene: If resistance is suspected, sequence the PA subunit of the influenza polymerase to check for known resistance mutations, such as I38T.[8][9]
-
Optimize MOI: Use a lower MOI to ensure that the inhibitor concentration is sufficient to block replication.
Issue 2: High variability between replicate experiments.
Probable Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variations in inhibitor concentration and viral titer.
-
Cell Culture Health: Variations in cell confluency, passage number, or overall health can affect viral replication and inhibitor efficacy.
-
Incomplete Mixing: The inhibitor may not be uniformly mixed in the assay medium.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and other media components, leading to skewed results.
Recommended Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques.
-
Standardize Cell Culture: Use cells at a consistent confluency and within a specific passage number range for all experiments.
-
Thorough Mixing: Gently vortex or invert the inhibitor stock solutions and dilutions before adding them to the assay wells.
-
Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for critical experiments or fill them with sterile media or PBS to reduce evaporation from adjacent wells.
Issue 3: Evidence of off-target effects or cytotoxicity.
Probable Causes:
-
High Inhibitor Concentration: At high concentrations, the inhibitor may exhibit off-target effects or direct cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used.
-
Interaction with Other Cellular Components: The inhibitor may be interacting with other cellular enzymes or pathways. While the cap-dependent endonuclease is virus-specific, off-target effects are always a possibility with small molecule inhibitors.[10][11]
Recommended Solutions:
-
Determine Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the inhibitor affects cell viability.
-
Include a Vehicle Control: Always include a control with the same concentration of the solvent used to dissolve the inhibitor to assess its effect on the cells.
-
Lower Inhibitor Concentration: If cytotoxicity is observed, use the inhibitor at concentrations well below its toxic threshold.
-
Consider Alternative Inhibitors: If off-target effects are suspected and problematic, it may be necessary to use a different inhibitor with a known higher specificity.
Quantitative Data Summary
| Compound | Target | Virus Strain | IC50 | Reference |
| This compound | Cap-dependent endonuclease | Influenza A/Hanfang/359/95 (H3N2) | 4.82 µM | [1] |
| Baloxavir acid | Cap-dependent endonuclease | Influenza A and B viruses | Varies | [3] |
| DPBA | Cap-dependent endonuclease | Influenza virus | 0.48 µM (Ki) | [12] |
Experimental Protocols
Protocol 1: In Vitro Virus Yield Reduction Assay
This protocol is a general guideline for assessing the antiviral activity of this compound.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MDCK cells) to achieve 90-95% confluency on the day of infection.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a serum-free medium. Also, prepare a vehicle control with the same dilution of the solvent (e.g., DMSO).
-
Infection: Wash the cell monolayer with PBS. Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI), for example, 0.01, in a serum-free medium containing the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 48-72 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Quantification of Viral Yield: Determine the viral titer in the supernatant using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the percent inhibition of viral replication for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cap-Dependent Endonuclease Activity Assay (Fluorescence Polarization)
This protocol outlines a method to directly measure the inhibition of the endonuclease enzyme.[12]
-
Reagents and Materials:
-
Purified recombinant influenza PA endonuclease domain.
-
A fluorescein-labeled compound that binds to the PA endonuclease active site.
-
This compound.
-
Assay buffer.
-
Black, low-volume 384-well plates.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of the 384-well plate.
-
Add the diluted this compound or a control inhibitor to the wells.
-
Add the purified PA endonuclease protein to the wells and incubate briefly to allow for inhibitor binding.
-
Add the fluorescein-labeled probe to initiate the binding reaction.
-
Incubate the plate at room temperature for 15-30 minutes to reach binding equilibrium.
-
-
Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
Data Analysis: A decrease in the FP signal indicates that this compound is competing with the fluorescent probe for binding to the endonuclease active site. Calculate the Ki (inhibition constant) from the competition binding data.
Visualizations
References
- 1. This compound|CAS 2656435-01-5|DC Chemicals [dcchemicals.com]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cap-dependent endonuclease-IN-21 Datasheet DC Chemicals [dcchemicals.com]
- 7. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Off-Target Effects of Oseltamivir on Influenza | Research Archive of Rising Scholars [research-archive.org]
- 12. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
"refining Cap-dependent endonuclease-IN-20" delivery methods in cells
Welcome to the technical support center for Cap-dependent endonuclease-IN-20 (CDEi-IN-20). This resource is designed to assist researchers, scientists, and drug development professionals in effectively delivering CDEi-IN-20 into cells and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the cap-dependent endonuclease activity of the viral RNA polymerase. This enzyme is crucial for the initiation of viral mRNA synthesis through a process called "cap-snatching," where the virus cleaves the 5' caps from host cell mRNAs to use as primers for its own transcription.[1][2][3] By inhibiting this endonuclease, CDEi-IN-20 effectively blocks viral replication.[3]
Q2: What are the recommended delivery methods for CDEi-IN-20 in vitro?
A2: Due to its nature as a small molecule inhibitor, direct administration to cell culture media is the most straightforward approach. However, for improved intracellular delivery and to overcome potential issues with cell membrane permeability, carrier-based systems such as lipid nanoparticles (LNPs) are highly recommended.[4][5][6]
Q3: How can I improve the solubility of CDEi-IN-20 for my experiments?
A3: Many small molecule inhibitors can exhibit poor aqueous solubility.[7] To improve the solubility of CDEi-IN-20, consider the following:
-
Solvent Selection: Use a small amount of a biocompatible organic solvent like DMSO to first dissolve the compound before further dilution in aqueous media.
-
Salt Forms: If available, using a salt form of the molecule can improve its aqueous solubility.[7]
-
Formulation: Encapsulating CDEi-IN-20 within lipid nanoparticles (LNPs) can enhance its solubility and stability in culture media.
Q4: Are there potential off-target effects I should be aware of?
A4: As with any small molecule inhibitor, off-target effects are a possibility.[8] It is crucial to include appropriate controls in your experiments. These can include:
-
Vehicle Control: Treat cells with the same delivery vehicle (e.g., DMSO, empty LNPs) without CDEi-IN-20.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of CDEi-IN-20.
-
Dose-Response Analysis: Perform experiments across a range of concentrations to identify the optimal dose with maximal target inhibition and minimal off-target effects.
Troubleshooting Guides
Low Potency or Lack of Efficacy
Problem: CDEi-IN-20 does not show the expected inhibitory effect on viral replication in my cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Increase Incubation Time: Extend the duration of cell exposure to CDEi-IN-20. 2. Use a Permeabilizing Agent: In fixed-cell assays, a mild detergent can be used, but this is not suitable for live-cell experiments. 3. Employ a Carrier System: Utilize lipid nanoparticles (LNPs) to facilitate intracellular delivery.[4][6] |
| Compound Degradation | 1. Freshly Prepare Solutions: Prepare CDEi-IN-20 solutions immediately before use. 2. Check Storage Conditions: Ensure the compound is stored according to the manufacturer's recommendations. 3. Assess Stability in Media: Perform a time-course experiment to evaluate the stability of CDEi-IN-20 in your specific cell culture media. |
| Incorrect Dosage | 1. Perform a Dose-Response Curve: Titrate CDEi-IN-20 across a wide range of concentrations to determine the optimal effective dose (IC50).[7] 2. Verify Stock Concentration: Ensure the concentration of your stock solution is accurate. |
| Cell Line Specificity | 1. Test Different Cell Lines: The efficacy of delivery methods can be cell-line dependent. 2. Investigate Efflux Pumps: Some cell lines express high levels of efflux pumps that can actively remove small molecules, reducing their intracellular concentration.[9][10] |
High Cytotoxicity
Problem: I am observing significant cell death in my cultures treated with CDEi-IN-20.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Lower the Dose: Reduce the concentration of CDEi-IN-20 used in your experiments.[7] 2. Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration at which CDEi-IN-20 becomes toxic to your cells. |
| Solvent Toxicity | 1. Reduce Solvent Percentage: If using a solvent like DMSO, ensure the final concentration in the culture media is non-toxic (typically <0.5%). 2. Include a Solvent Control: Always have a control group treated with the same concentration of the solvent alone. |
| Delivery Vehicle Toxicity | 1. Optimize LNP Formulation: If using lipid nanoparticles, the composition and concentration of the lipids can impact cell viability. Test different formulations.[11] 2. Empty Vehicle Control: Treat cells with empty LNPs to assess the baseline toxicity of the delivery vehicle itself. |
Experimental Protocols
Protocol 1: Direct Delivery of CDEi-IN-20 in Solution
-
Preparation of Stock Solution:
-
Dissolve CDEi-IN-20 in a minimal amount of sterile, cell-culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended.
-
-
Cell Seeding:
-
Seed your target cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Treatment:
-
Thaw the CDEi-IN-20 stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed, serum-free culture media to the desired final concentration. Ensure the final DMSO concentration is below the toxic threshold for your cells.
-
Remove the old media from the cells and replace it with the media containing CDEi-IN-20.
-
Incubate the cells for the desired treatment duration.
-
-
Assay:
-
Following incubation, proceed with your downstream analysis (e.g., viral titer assay, cytotoxicity assay).
-
Protocol 2: Lipid Nanoparticle (LNP) Mediated Delivery of CDEi-IN-20
-
LNP Formulation:
-
LNPs are typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid.[11]
-
Dissolve the lipid mixture and CDEi-IN-20 in an organic solvent (e.g., ethanol).
-
Rapidly mix the lipid/CDEi-IN-20 solution with an aqueous buffer at a low pH using a microfluidic mixing device or by manual injection. This process facilitates the self-assembly of LNPs with the encapsulated small molecule.[4]
-
The molar ratios of the lipids and the drug-to-lipid ratio need to be optimized for efficient encapsulation and delivery.[11]
-
-
LNP Characterization:
-
Determine the size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of CDEi-IN-20 using a suitable analytical technique (e.g., HPLC).
-
-
Cell Treatment:
-
Seed cells as described in Protocol 1.
-
Dilute the CDEi-IN-20-loaded LNPs in pre-warmed culture media to the desired final concentration.
-
Replace the existing media with the LNP-containing media.
-
Incubate for the desired duration.
-
-
Downstream Analysis:
-
Perform your intended assay to evaluate the effect of the delivered CDEi-IN-20.
-
Visualizations
Caption: CDEi-IN-20 inhibits the viral cap-dependent endonuclease.
Caption: LNP formulation and delivery workflow for CDEi-IN-20.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Endonuclease Inhibition and Other Targets in the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
"addressing batch-to-batch variability of Cap-dependent endonuclease-IN-20"
Technical Support Center: Cap-dependent endonuclease-IN-20
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions, with a focus on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the cap-dependent endonuclease (CEN) enzyme, which is critical for the replication of certain viruses like influenza.[1][2][3] The CEN enzyme, located in the PA subunit of the viral RNA polymerase, initiates viral transcription through a "cap-snatching" process. It cleaves the 5' cap from host cell mRNAs to generate primers for viral mRNA synthesis.[4][5] this compound binds to the active site of the CEN, preventing this cleavage and thereby halting viral replication.[1][4][5]
Figure 1. Mechanism of viral cap-snatching and inhibition by this compound.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and activity, proper storage and handling are critical.
-
Powder: Store the solid compound at -20°C, protected from light.[6][7]
-
In Solvent (e.g., DMSO): Prepare stock solutions and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[6] A stock solution in DMSO is typically stable for up to 6 months at -80°C.[6]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation. Use appropriate personal protective equipment (PPE).
Q3: What are the most common causes of batch-to-batch variability in experimental results?
The most frequent causes of variability are related to the purity, handling, and characterization of the inhibitor itself.
-
Chemical Purity: The presence of impurities, even in small amounts, can significantly alter the observed biological activity.[8] A highly potent impurity could lead to an overestimation of the compound's efficacy.
-
Compound Stability/Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration and potency.
-
Solubility Issues: Poor solubility of the compound in assay buffer can lead to precipitation and an inaccurate effective concentration, causing inconsistent results.
-
Assay Conditions: Minor variations in experimental conditions (e.g., incubation time, temperature, reagent concentrations) between experiments can contribute to variability.
Troubleshooting Guide for Batch-to-Batch Variability
Problem: I am observing lower-than-expected potency (a significantly higher IC50 value) with a new batch of this compound.
This is a common issue that can often be traced back to the compound's integrity or the experimental setup.
Figure 2. Logical workflow for troubleshooting decreased inhibitor potency.
-
Potential Cause 1: Lower Purity or Degradation of the New Batch.
-
Solution: Verify the certificate of analysis (CoA) for the new batch. If possible, independently verify the purity and identity using analytical methods like HPLC/LC-MS and ¹H NMR.[8][9][10] Compare the results with the data from a previous, well-performing batch. Any significant new peaks in the chromatogram may indicate impurities or degradation products.[11]
-
-
Potential Cause 2: Improper Storage or Handling.
-
Solution: Review your storage and handling procedures. Was the compound stored at the correct temperature? Was the stock solution subjected to multiple freeze-thaw cycles? Prepare a fresh stock solution from the powder of the new batch and re-run the experiment.
-
-
Potential Cause 3: Inaccurate Compound Concentration.
-
Solution: Ensure the compound was weighed accurately and fully dissolved when making the stock solution. If solubility is a concern, try gentle warming or vortexing. Confirm the accuracy of pipettes used for serial dilutions.
-
-
Potential Cause 4: Changes in Assay Reagents.
-
Solution: Run a control experiment using a previous batch of the inhibitor that is known to be active. If the old batch also shows reduced potency, the issue may lie with other assay components, such as the enzyme, substrate, or buffers.
-
Recommended Quality Control (QC) Procedures
To minimize variability, it is crucial to perform a standardized set of QC tests on each new batch of this compound before use in critical experiments.[12][13]
| Analytical Test | Purpose | Suggested Specification |
| HPLC/UPLC | To determine the purity of the compound by separating it from any non-volatile impurities.[9][10] | Purity ≥ 98% (by peak area at a specified wavelength, e.g., 254 nm) |
| LC-MS | To confirm the identity of the compound by verifying its molecular weight (mass-to-charge ratio, m/z).[14] | Measured m/z should match the theoretical m/z of the compound's primary ion (e.g., [M+H]⁺) within ± 0.1 Da. |
| ¹H NMR Spectroscopy | To confirm the chemical structure of the compound.[8][9] The resulting spectrum should be consistent with the expected structure. | Spectrum must match the reference structure. No significant unexplained peaks. |
| Quantitative ¹H NMR (qNMR) | To determine the absolute purity (assay value) of the compound, accounting for non-chromophoric impurities like residual solvents or water.[8] | Assay value ≥ 95% (w/w) |
| Karl Fischer Titration | To quantify the water content, which can affect the accurate weighing of the compound.[9][15] | ≤ 1.0% |
Experimental Protocols
Protocol: In Vitro Cap-Dependent Endonuclease (CEN) Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound.[16]
Figure 3. Experimental workflow for the in vitro FRET-based CEN inhibition assay.
1. Materials and Reagents:
-
Recombinant influenza PA subunit (N-terminal domain containing the endonuclease active site).[17]
-
FRET-labeled RNA substrate: A short RNA oligonucleotide (e.g., 20-mer) with a fluorophore (e.g., 6-FAM) on the 5' end and a quencher (e.g., Iowa Black® FQ) on the 3' end.[16]
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM MnCl₂, 1 mM TCEP.[16][17]
-
This compound (test compound) and control inhibitor (e.g., Baloxavir acid).[18]
-
384-well, black, low-volume assay plates.
-
Fluorescence plate reader with excitation/emission filters appropriate for the chosen FRET pair.
2. Method:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 1 mM. Then, perform an intermediate dilution of this series into Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition) to the wells of the 384-well plate.
-
Add 10 µL of recombinant PA subunit diluted in Assay Buffer to each well. The final enzyme concentration should be optimized for a robust signal window.
-
Mix gently and pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]
-
-
Initiate Reaction:
-
Add 5 µL of the FRET-labeled RNA substrate diluted in Assay Buffer to each well to initiate the reaction. The final substrate concentration should ideally be at or below its Km value.
-
-
Data Acquisition:
-
Immediately place the plate in a kinetic fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex: 485 nm, Em: 520 nm for FAM) every 60 seconds for 60 minutes at 37°C.[16]
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data:
-
Calculate the percent inhibition: 100 * (1 - (Rate_sample - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Cap-dependent endonuclease inhibitor Baloxavir marboxil (Xofluza®)|The Japanese Association for Infectious Diseases [kansensho.or.jp]
- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2656435-01-5|DC Chemicals [dcchemicals.com]
- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cap-dependent endonuclease-IN-21 Datasheet DC Chemicals [dcchemicals.com]
- 7. Cap-dependent endonuclease-IN-21 - Nordic Biosite [nordicbiosite.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control (QC) Testing [daltonresearchmolecules.com]
- 10. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 11. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 12. Quality Control - Eurofins Scientific [eurofins.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Cap-Dependent Endonuclease Inhibitors for Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cap-dependent Endonuclease (CEN) inhibitors, a promising class of antiviral agents, with other mechanistically distinct antiviral compounds. This document focuses on the objective presentation of performance data, supported by experimental evidence, to aid in research and development decisions.
Introduction to Antiviral Mechanisms
Viruses utilize host cell machinery for replication, making viral enzymes essential for their life cycle attractive targets for antiviral drug development. This guide examines three distinct mechanisms of action against influenza virus:
-
Cap-Dependent Endonuclease (CEN) Inhibition: This novel mechanism targets the "cap-snatching" process, where the virus cleaves the 5' cap of host mRNA to prime its own transcription. By inhibiting the CEN activity of the viral polymerase acidic (PA) protein, these drugs prevent the initiation of viral mRNA synthesis.[1]
-
RNA-dependent RNA Polymerase (RdRp) Inhibition: These inhibitors target the core catalytic function of the viral polymerase, which is responsible for replicating the viral RNA genome. By interfering with RdRp, these drugs halt the amplification of viral genetic material.[2]
-
Polymerase Basic Protein 2 (PB2) Subunit Inhibition: This mechanism prevents the viral polymerase from binding to the 7-methyl GTP cap structures on host pre-mRNAs, another critical step in the "cap-snatching" process required for viral transcription.[3]
This guide will focus on representative compounds for each class:
-
CEN Inhibitors: Baloxavir marboxil and the research compound CAPCA-1.
-
RdRp Inhibitor: Favipiravir.
-
PB2 Inhibitor: Pimodivir.
Comparative Efficacy Data
The following tables summarize the in vitro and clinical efficacy of the selected antiviral compounds.
In Vitro Antiviral Activity
| Compound | Target | Virus Strain | Assay | EC50/IC50 | Reference |
| Baloxavir acid (active form of Baloxavir marboxil) | Cap-Dependent Endonuclease (PA) | Influenza A | Polymerase Acidic (PA) endonuclease assay | 1.4 - 3.1 nM | [4] |
| Influenza B | Polymerase Acidic (PA) endonuclease assay | 4.5 - 8.9 nM | [4] | ||
| CAPCA-1 | Cap-Dependent Endonuclease (CEN) | La Crosse Virus (LACV) | Cytopathic Effect (CPE) Assay | < 1 µM | [5] |
| Favipiravir | RNA-dependent RNA Polymerase (RdRp) | Influenza A (H1N1) | Plaque Reduction Assay | 0.19 - 5.03 µM | [2] |
| Influenza A (H3N2) | Plaque Reduction Assay | 0.45 - 5.99 µM | [2] | ||
| Influenza B | Plaque Reduction Assay | 0.57 - 5.3 µM | [2] | ||
| Influenza Virus | Plaque Reduction Assay | 0.014 - 0.55 µg/mL | [6] | ||
| Pimodivir | Polymerase Basic protein 2 (PB2) | Influenza A | Cell-based assay | 0.13 - 3.2 nM | [3] |
| Influenza A (H1N1) | Cell-based assay | 8 nM | [3] | ||
| Influenza A (H3N2) | Cell-based assay | 12 nM | [3] |
Clinical Trial Outcomes for Influenza Treatment
| Compound | Trial Phase | Primary Endpoint | Result | Reference |
| Baloxavir marboxil | Phase 3 (CAPSTONE-2) | Time to Improvement of Influenza Symptoms (TTIIS) | Median TTIIS was 73.2 hours vs 102.3 hours for placebo (p<0.0001).[7] | [7] |
| Phase 3 (miniSTONE-2) | Time to Alleviation of Signs and Symptoms (TTASS) | Median TTASS was 138.1 hours vs 150.0 hours for oseltamivir (no significant difference).[8] | [8] | |
| Favipiravir | Phase 3 (US316) | Time to Illness Alleviation | Median time to illness alleviation was 84.2 hours vs 98.6 hours for placebo (p=0.004).[9][10][11][12] | [9][10][11][12] |
| Phase 3 (US317) | Time to Illness Alleviation | No significant reduction in time to alleviation compared to placebo.[9][10][11][12] | [9][10][11][12] | |
| Pimodivir | Phase 2b (TOPAZ) | Change in Viral Load (AUC) | Statistically significant decrease in viral load over 7 days compared to placebo.[13][14][15] | [13][14][15] |
| Phase 3 | Hospital Recovery Scale (hospitalized patients) / Time to Resolution of Symptoms (outpatients) | No additional clinical benefit in hospitalized patients. Shorter time to symptom resolution in high-risk outpatients (p=0.0216).[16] | [16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of antiviral efficacy data.
Plaque Reduction Neutralization Assay (PRNA)
This assay is a gold-standard method for quantifying the infectivity of a virus and the neutralizing capacity of antiviral compounds or antibodies.[17][18]
-
Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is seeded in multi-well plates and incubated to reach confluency.[19]
-
Compound Dilution: The antiviral compound is serially diluted to a range of concentrations.
-
Virus-Compound Incubation: A standardized amount of virus is mixed with each dilution of the compound and incubated to allow the compound to bind to the virus or infected cells.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells.
-
Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict the spread of progeny virus to adjacent cells.[19] This results in the formation of localized zones of cell death (plaques).[18]
-
Staining and Counting: After a further incubation period, the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, viable cells. The number of plaques at each compound concentration is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The 50% effective concentration (EC50) is then determined, representing the concentration of the compound that inhibits plaque formation by 50%.[18]
Cap-Dependent Endonuclease (CEN) Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the cap-snatching endonuclease activity of the viral polymerase.[20][21]
-
Enzyme Source: Purified viral ribonucleoprotein (RNP) complexes, which contain the polymerase with endonuclease activity, are used as the enzyme source.[22]
-
Substrate: A radiolabeled or fluorescently-labeled capped RNA transcript (e.g., Alfalfa Mosaic Virus RNA 4) serves as the substrate.[20]
-
Reaction: The RNP complex is incubated with the labeled capped RNA substrate in the presence of various concentrations of the inhibitor compound.
-
Product Separation: The reaction products (cleaved RNA fragments) are separated from the uncleaved substrate using techniques like polyacrylamide gel electrophoresis.
-
Detection and Quantification: The amount of cleaved product is quantified using autoradiography (for radiolabeled substrates) or fluorescence detection.
-
Data Analysis: The percentage of inhibition of endonuclease activity is calculated for each inhibitor concentration compared to a no-inhibitor control. The 50% inhibitory concentration (IC50) is then determined.
RNA-dependent RNA Polymerase (RdRp) Inhibitor Screening Assay
This assay is designed to identify and characterize compounds that inhibit the RNA synthesis activity of the viral RdRp.[23][24][25]
-
Recombinant Enzyme: The viral RdRp enzyme complex is expressed and purified from a recombinant system (e.g., E. coli or insect cells).[23]
-
Template and Primer: A suitable RNA template and primer are required to initiate RNA synthesis.
-
Reaction Mixture: The purified RdRp, template, primer, and ribonucleotide triphosphates (rNTPs, one of which may be labeled) are combined in a reaction buffer. The inhibitor compound at various concentrations is added to the mixture.
-
RNA Synthesis: The reaction is incubated to allow for RNA synthesis.
-
Detection of RNA Product: The newly synthesized RNA can be detected and quantified in several ways:
-
Radioactivity: Incorporation of a radiolabeled rNTP allows for quantification of the product via scintillation counting or phosphorimaging.
-
Fluorescence: A fluorometric approach can be used, for example, by quantifying the double-stranded RNA (dsRNA) product with a dsRNA-specific fluorescent dye.[23]
-
Reporter Gene: A cell-based assay can be designed where RdRp activity leads to the expression of a reporter gene (e.g., luciferase), and inhibition is measured as a decrease in reporter signal.[24]
-
-
Data Analysis: The level of RNA synthesis at different inhibitor concentrations is compared to a control without the inhibitor to calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Viral Replication and Inhibition Points
Caption: Influenza virus replication cycle and points of antiviral inhibition.
Experimental Workflow for Antiviral Compound Screening
Caption: General workflow for screening and identifying novel antiviral compounds.
References
- 1. Facebook [cancer.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early treatment with baloxavir marboxil in high-risk adolescent and adult outpatients with uncomplicated influenza (CAPSTONE-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baloxavir Marboxil Single-dose Treatment in Influenza-infected Children: A Randomized, Double-blind, Active Controlled Phase 3 Safety and Efficacy Trial (miniSTONE-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. Pimodivir Alone or in Combination with Oseltamivir Demonstrated a Significant Reduction in Viral Load in Adults with Influenza A [jnj.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Influenza virus plaque assay [protocols.io]
- 20. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 24. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cap-Dependent Endonuclease Inhibitors: Baloxavir Marboxil vs. Cap-dependent endonuclease-IN-20
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the approved antiviral drug baloxavir marboxil and the investigational compound Cap-dependent endonuclease-IN-20. This analysis is based on available preclinical and clinical data, highlighting key differences in their demonstrated antiviral activity and the current state of their respective research.
Both baloxavir marboxil and this compound target the cap-dependent endonuclease (CEN) of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral replication.[1][2] By inhibiting this enzyme, these compounds prevent the "cap-snatching" process, where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3] This mechanism effectively halts viral proliferation. Baloxavir marboxil, the prodrug of its active form baloxavir acid, is a well-characterized, approved therapeutic that has demonstrated broad-spectrum activity against influenza A and B viruses.[1][4] In contrast, this compound is a novel inhibitor with limited publicly available data, primarily derived from a patent application.
Quantitative Efficacy Data
The following tables summarize the available in vitro and in vivo efficacy data for baloxavir acid (the active metabolite of baloxavir marboxil) and this compound. A significant disparity in the volume of data is evident, reflecting the different stages of development of these two inhibitors.
Table 1: In Vitro Efficacy of Baloxavir Acid Against Various Influenza Virus Strains
| Influenza Virus Strain/Type | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| Influenza A | ||||
| A(H1N1)pdm09 | Focus Reduction Assay | median 0.28 | - | [5] |
| A(H1N1)pdm09 | Cell Protection Assay | - | 0.48 ± 0.22 | [6] |
| A(H3N2) | Focus Reduction Assay | median 0.16 | - | [5] |
| A(H3N2) | Cell Protection Assay | - | 19.55 ± 5.66 | [6] |
| H5N1 (Avian) | Not Specified | - | Similar to seasonal strains | [7] |
| H7N9 (Avian) | Not Specified | - | Similar to seasonal strains | [7] |
| Influenza B | ||||
| B/Victoria-lineage | Focus Reduction Assay | median 3.42 | - | [5] |
| B/Yamagata-lineage | Focus Reduction Assay | median 2.43 | - | [5] |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit viral enzyme activity or viral replication by 50%, respectively.
Table 2: In Vitro Efficacy of this compound
| Influenza Virus Strain | Assay Type | IC50 (µM) | Reference |
| A/Hanfang/359/95 (H3N2) | Not Specified | 4.82 | CN112940009A |
Table 3: In Vivo Efficacy of Baloxavir in Animal Models
| Animal Model | Influenza Strain | Treatment Regimen | Key Findings | Reference |
| Mice | H1N1, H1N1pdm09, H3N2 (with PA/I38T substitution) | 30 mg/kg subcutaneous single dose | Significantly reduced viral titers, comparable to oseltamivir. | [4] |
| Mice | H5N1 HPAIV | Monotherapy | Significant reduction in viral titers in lungs, brains, and kidneys; prevented acute lung inflammation and reduced mortality. | [7] |
| Mice | A/PR/8/34 (H1N1) and B/Hong Kong/5/72 | Prophylactic treatment (10 mg/kg subcutaneous) | Significantly reduced lung viral titers and prolonged survival time. | [8] |
| Cynomolgus Macaques | H7N9 HPAIV | Not specified | Significantly lower virus titers compared to untreated and neuraminidase inhibitor-treated groups. | 4 |
No in vivo efficacy data for this compound is publicly available at this time.
Experimental Protocols
Baloxavir Efficacy Assays:
-
In Vitro Antiviral Activity Assays:
-
Plaque Reduction Assay: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are infected with a known quantity of influenza virus. The cells are then overlaid with a medium containing various concentrations of the antiviral agent. After incubation, the cells are stained, and the number of plaques (zones of cell death caused by the virus) is counted to determine the concentration of the drug that reduces the plaque number by 50% (EC50).
-
Focus Reduction Assay (FRA): This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques. Instead of counting plaques, infected cells are detected using specific antibodies, and the reduction in the number of infected cell clusters (foci) is measured.[5]
-
Neuraminidase (NA) Inhibition Assay: To assess the activity of comparator drugs like oseltamivir, a fluorescence-based assay is used to measure the inhibition of the viral neuraminidase enzyme. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
-
Cell Protection Assay (CPE-based): The ability of a compound to protect cells from the cytopathic effect (CPE) of the virus is measured. Cell viability is assessed, often using an MTT assay, and the EC50 is the concentration at which 50% of the protective effect is observed.[6]
-
-
In Vivo Efficacy Studies in Mice:
-
Female BALB/c mice are intranasally inoculated with a lethal dose of an influenza virus strain.
-
Treatment with baloxavir acid (subcutaneous injection) or a comparator drug is initiated at a specified time point post-infection (e.g., 5 days for therapeutic studies or pre-infection for prophylactic studies).[4][8]
-
Endpoints typically include survival rates, changes in body weight, and viral titers in the lungs, which are determined by homogenizing the lung tissue and titrating the virus on MDCK cells (TCID50 assay).[4][8]
-
This compound Efficacy Assay:
The specific experimental protocol for determining the IC50 value of this compound is not detailed in the publicly available information. The value is cited from Chinese patent CN112940009A, which would contain the methodology. Generally, an in vitro endonuclease inhibition assay would involve:
-
Purification of the influenza virus PA protein (or the N-terminal domain containing the endonuclease active site).
-
Incubation of the enzyme with a labeled substrate (e.g., a short capped RNA) in the presence of varying concentrations of the inhibitor.
-
Detection of the cleavage products to determine the extent of enzyme inhibition and calculate the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the mechanism of action of cap-dependent endonuclease inhibitors and a general workflow for evaluating antiviral efficacy.
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Caption: General workflow for assessing antiviral efficacy.
Caption: Logical comparison of baloxavir and CDE-IN-20.
Summary and Conclusion
The comparison between baloxavir and this compound is currently constrained by the limited availability of data for the latter. Baloxavir is a well-established antiviral with a robust dataset supporting its potent in vitro and in vivo efficacy against a broad range of influenza viruses.[4][6][9] Its clinical effectiveness has led to its approval for the treatment of influenza.
This compound, on the other hand, remains an early-stage investigational compound. The single reported IC50 value of 4.82 µM against an H3N2 strain suggests a significantly lower potency compared to the nanomolar to sub-nanomolar activity of baloxavir acid against various influenza strains. However, without further data, including its EC50 in cell-based assays and its in vivo efficacy and pharmacokinetic profile, a direct and comprehensive comparison of its therapeutic potential with that of baloxavir is not feasible.
For researchers in the field, the data on baloxavir provides a benchmark for the development of new cap-dependent endonuclease inhibitors. Future studies on this compound and other novel inhibitors will be necessary to elucidate their full potential as antiviral agents. These studies should aim to generate a comprehensive dataset, including in vitro activity against a panel of contemporary and resistant influenza strains, as well as in vivo efficacy in relevant animal models.
References
- 1. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 6. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.hku.hk [hub.hku.hk]
A Comparative Guide to Influenza Endonuclease Inhibitors: Benchmarking Baloxavir Marboxil Against Other Polymerase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cap-dependent endonuclease (CEN) inhibitor, Baloxavir marboxil, with other key influenza virus endonuclease inhibitors, Pimodivir and Favipiravir. This analysis is supported by experimental data to delineate their distinct mechanisms, performance, and experimental validation protocols.
While the specific compound "Cap-dependent endonuclease-IN-20" remains unidentified in peer-reviewed literature, this guide focuses on the well-characterized and clinically approved CEN inhibitor, Baloxavir marboxil, as a representative of its class. The comparison with inhibitors targeting different subunits and functions of the influenza virus polymerase complex provides a broad perspective on current antiviral strategies.
Mechanism of Action: A Tale of Three Targets
The influenza virus RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, is a critical target for antiviral drugs. Baloxavir marboxil, Pimodivir, and Favipiravir each disrupt the function of this complex through unique mechanisms.
-
Baloxavir Marboxil: This is a prodrug that is rapidly converted to its active form, Baloxavir acid. Baloxavir acid specifically targets the PA subunit , which contains the cap-dependent endonuclease active site. By inhibiting this endonuclease activity, it prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host messenger RNAs (mRNAs) to use as primers for its own transcription. This effectively halts viral gene expression and replication.[1][2]
-
Pimodivir: In contrast, Pimodivir targets the PB2 subunit of the polymerase. The PB2 subunit is responsible for binding to the 5' cap structure of host pre-mRNAs. Pimodivir acts as a cap-binding inhibitor, preventing the initial recognition of host mRNAs and thereby blocking the cap-snatching process at an earlier stage.
-
Favipiravir: This drug has a different mechanism altogether. It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and inhibits the RNA-dependent RNA polymerase (RdRp) activity of the PB1 subunit. This leads to the termination of viral RNA chain elongation and can also induce lethal mutations in the viral genome.
Below is a diagram illustrating the distinct points of intervention of these inhibitors within the influenza virus replication cycle.
Caption: Mechanism of action of different influenza polymerase inhibitors.
Performance Data: A Quantitative Comparison
The in vitro efficacy of these inhibitors is typically evaluated using cell-based assays that measure the reduction in viral replication. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify their potency.
| Inhibitor | Target | Influenza A (H1N1) EC50 (nM) | Influenza A (H3N2) EC50 (nM) | Influenza B EC50 (nM) | Primary Assay Type |
| Baloxavir acid | PA Endonuclease | 0.46 - 1.6 | 0.62 - 1.2 | 3.1 - 7.5 | Plaque Reduction Assay |
| Pimodivir | PB2 Cap-Binding | ~1 - 10 | ~1 - 10 | Inactive | Plaque Reduction Assay |
| Favipiravir | PB1 RdRp | 200 - 1,300 | 100 - 800 | 100 - 1,000 | Plaque Reduction Assay / Yield Reduction Assay |
Note: The EC50 values can vary depending on the specific viral strain and the cell line used in the assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antiviral compounds. Below are outlines of common in vitro assays used to evaluate influenza endonuclease inhibitors.
Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells to determine the EC50 value.
Caption: Workflow for a typical plaque reduction assay.
Endonuclease Inhibition Assay (Fluorescence Polarization)
This biochemical assay directly measures the inhibition of the endonuclease activity of the isolated PA subunit.
-
Reagent Preparation: Recombinant influenza PA endonuclease domain, a fluorescently labeled RNA substrate, and the test inhibitor are prepared in an appropriate buffer.
-
Reaction Mixture: The PA endonuclease is incubated with varying concentrations of the inhibitor.
-
Substrate Addition: The fluorescently labeled RNA substrate is added to initiate the cleavage reaction.
-
Fluorescence Polarization Measurement: The fluorescence polarization (FP) is measured over time. Endonuclease activity leads to the cleavage of the fluorescent substrate, resulting in a decrease in FP.
-
Data Analysis: The rate of FP decrease is used to determine the enzyme activity, and the IC50 value of the inhibitor is calculated from the dose-response curve.[3]
Caption: Experimental workflow for a fluorescence polarization-based endonuclease inhibition assay.
Concluding Remarks
Baloxavir marboxil represents a significant advancement in influenza therapeutics with its novel mechanism of targeting the cap-dependent endonuclease activity of the viral polymerase. Its high potency against both influenza A and B viruses makes it a valuable tool in the antiviral arsenal. Pimodivir, while also targeting the cap-snatching mechanism, does so by inhibiting the cap-binding function of the PB2 subunit, highlighting a different strategy to disrupt the same essential viral process. Favipiravir, with its broader mechanism of inhibiting the core RNA polymerase activity, offers another distinct approach to combating influenza.
The choice of inhibitor for therapeutic development or basic research will depend on various factors, including the specific influenza subtype, the potential for resistance development, and the desired point of intervention in the viral replication cycle. The experimental protocols outlined here provide a framework for the continued evaluation and comparison of these and other novel endonuclease inhibitors as the field of antiviral drug discovery continues to evolve.
References
Comparative Analysis of Cap-Dependent Endonuclease Inhibitors: A Focus on Cross-Resistance Profiles
A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profiles of cap-dependent endonuclease (CEN) inhibitors, using the well-documented compound Baloxavir marboxil as a primary example due to the absence of publicly available data on "Cap-dependent endonuclease-IN-20."
This guide provides a comprehensive comparison of the cap-dependent endonuclease inhibitor Baloxavir marboxil with other anti-influenza agents, focusing on cross-resistance patterns. The information is intended to inform research and development efforts in the pursuit of novel influenza therapeutics.
Introduction to Cap-Dependent Endonuclease Inhibition
Cap-dependent endonuclease (CEN), a crucial component of the influenza virus polymerase acidic (PA) protein, is essential for viral replication.[1] It facilitates the "cap-snatching" mechanism, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis.[1] CEN inhibitors represent a novel class of antivirals that target this process, effectively halting viral gene transcription and replication. Baloxavir marboxil is the first-in-class approved CEN inhibitor for treating influenza A and B virus infections.[2][3]
Cross-Resistance Profile of Baloxavir Marboxil
A key advantage of novel antiviral agents is their potential activity against viral strains resistant to existing drug classes. Studies have demonstrated that Baloxavir marboxil generally does not exhibit cross-resistance with neuraminidase inhibitors (NAIs), the cornerstone of influenza treatment for many years.
Performance Against Neuraminidase Inhibitor-Resistant Strains
Emergence of Resistance to Baloxavir Marboxil
Like other antivirals, resistance to Baloxavir marboxil can emerge. The most frequently observed resistance-conferring mutations are substitutions at amino acid position 38 in the PA protein, most commonly I38T, I38F, and I38M.[6][7] These mutations can lead to a significant reduction in susceptibility to Baloxavir.[6][8] Interestingly, influenza viruses with these PA mutations generally remain susceptible to neuraminidase inhibitors, highlighting the lack of cross-resistance between these two classes of drugs.[9]
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro activity of Baloxavir acid (the active form of Baloxavir marboxil) and comparator drugs against various influenza virus strains, including those with resistance mutations.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Neuraminidase Inhibitor-Resistant Influenza Viruses
| Virus Strain | NAI Resistance Mutation | Baloxavir Acid IC₅₀ (nM) | Oseltamivir Acid IC₅₀ (nM) | Reference |
| A(H1N1)pdm09 | H275Y | 0.28 - 0.54 | >1000 | [4] |
| A(H3N2) | E119V | 0.16 - 0.33 | >100 | [4] |
| A(H3N2) | R292K | 0.16 - 0.33 | >1000 | [4] |
| Influenza B | D197E | 3.42 - 4.15 | >100 | [4] |
Table 2: In Vitro Antiviral Activity Against Baloxavir-Resistant Influenza Viruses
| Virus Strain | Baloxavir Resistance Mutation | Baloxavir Acid IC₅₀ (nM) | Oseltamivir Acid IC₅₀ (nM) | Reference |
| A(H1N1)pdm09 | PA I38T | 41.96 ± 9.42 | 0.42 ± 0.37 (WT) | [1] |
| A(H3N2) | PA I38T | 139.73 ± 24.97 | 0.66 ± 0.17 (WT) | [1] |
| A(H1N1)pdm09 | PA I38T/NA R152K | >100 | >1000 | [9] |
(Note: IC₅₀ values can vary between studies depending on the specific assay conditions and cell lines used.)
Other Cap-Dependent Endonuclease Inhibitors
While Baloxavir marboxil is the most prominent CEN inhibitor, other compounds targeting this enzyme are in development. These include favipiravir, which also inhibits the viral RNA-dependent RNA polymerase, and pimodivir, which targets the PB2 subunit involved in cap-binding.[2][8] Studies have shown that favipiravir is effective against influenza viruses resistant to both Baloxavir and neuraminidase inhibitors, suggesting it could be a valuable treatment option in cases of multidrug resistance.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral cross-resistance. The following are outlines of key experimental protocols used in the cited studies.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC₅₀).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically seeded in 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a standardized amount of influenza virus (e.g., 50 plaque-forming units per well).
-
Drug Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral drug and a substance like agar or methylcellulose to restrict virus spread to adjacent cells, leading to plaque formation.
-
Plaque Visualization and Counting: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted, and the EC₅₀ value is calculated.
Neuraminidase (NA) Inhibition Assay
This assay measures the ability of a drug to inhibit the enzymatic activity of the influenza neuraminidase protein.
-
Enzyme Source: Purified influenza virus or recombinant neuraminidase protein is used.
-
Substrate: A fluorogenic or chemiluminescent substrate for neuraminidase (e.g., MUNANA) is used.
-
Inhibitor Treatment: The enzyme is pre-incubated with serial dilutions of the neuraminidase inhibitor.
-
Enzymatic Reaction: The substrate is added, and the reaction is allowed to proceed for a specific time.
-
Signal Detection: The fluorescence or luminescence generated by the cleavage of the substrate is measured using a plate reader. The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is determined.
Reverse Genetics
This technique is used to generate recombinant influenza viruses with specific mutations, such as those conferring drug resistance.
-
Plasmid Construction: Plasmids encoding each of the eight influenza virus RNA segments are constructed. Site-directed mutagenesis is used to introduce the desired resistance mutations into the relevant gene segment (e.g., the PA gene for Baloxavir resistance or the NA gene for oseltamivir resistance).
-
Cell Transfection: A co-culture of human embryonic kidney (293T) and MDCK cells is transfected with all eight plasmids.
-
Virus Rescue: The transfected cells produce infectious recombinant viruses containing the engineered mutations.
-
Virus Propagation and Sequencing: The rescued viruses are propagated in MDCK cells or embryonated chicken eggs, and the presence of the intended mutation is confirmed by sequencing the viral genome.
Visualizing the Landscape of Influenza Antiviral Action
The following diagrams illustrate the mechanism of cap-dependent endonuclease and the workflow for assessing cross-resistance.
Caption: Mechanism of influenza virus replication and points of antiviral intervention.
Caption: Experimental workflow for assessing antiviral cross-resistance.
Conclusion
References
- 1. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
- 4. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 5. eswi.org [eswi.org]
- 6. dovepress.com [dovepress.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jwatch.org [jwatch.org]
Independent Verification of Cap-Dependent Endonuclease Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cap-dependent endonuclease inhibitor, Baloxavir marboxil, with other anti-influenza agents. The information presented is supported by experimental data to aid in the evaluation of its performance and potential applications in research and drug development.
Introduction to Cap-Dependent Endonuclease Inhibition
Influenza virus replication relies on a unique mechanism called "cap-snatching," where the viral RNA-dependent RNA polymerase (RdRp) complex cleaves the 5' cap from host pre-mRNAs. This capped fragment is then used as a primer to synthesize viral mRNAs. The cap-dependent endonuclease, an essential component of the viral polymerase acidic (PA) subunit, is responsible for this cleavage and represents a prime target for antiviral therapy.
Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid. Baloxavir acid selectively inhibits the cap-dependent endonuclease activity of the influenza virus, thereby blocking viral gene transcription and replication. This guide compares the in vitro and clinical efficacy of baloxavir with other influenza antiviral drugs that have different mechanisms of action.
Comparative In Vitro Efficacy
The in vitro potency of antiviral compounds is a key indicator of their potential therapeutic efficacy. The following table summarizes the 50% effective concentration (EC50) values of Baloxavir acid and other influenza inhibitors against various influenza A strains.
| Antiviral Agent | Target | Influenza A Strain | EC50 (nM) | Reference |
| Baloxavir acid | Cap-Dependent Endonuclease (PA) | A/California/7/2009 (H1N1)pdm09 | 0.48 ± 0.22 | [1] |
| A/Switzerland/9715293/2013 (H3N2) | 19.55 ± 5.66 | [1] | ||
| Oseltamivir | Neuraminidase (NA) | A/California/7/2009 (H1N1)pdm09 | 101.67 ± 54.19 | [1] |
| A/Switzerland/9715293/2013 (H3N2) | 420.00 ± 287.17 | [1] | ||
| Favipiravir | RNA-dependent RNA polymerase (PB1) | A/California/7/2009 (H1N1)pdm09 | 4050.00 ± 880.83 | [1] |
| A/Switzerland/9715293/2013 (H3N2) | 10323.33 ± 1889.19 | [1] | ||
| Pimodivir | Polymerase Basic Protein 2 (PB2) | A(H1N1)pdm09 reference strain | 0.17 ± 0.07 | |
| A(H3N2) reference strain | 0.24 ± 0.13 |
Clinical Efficacy Comparison: Baloxavir vs. Oseltamivir
Clinical trials provide crucial data on the real-world performance of antiviral drugs. The following table compares the clinical outcomes of Baloxavir marboxil and Oseltamivir in pediatric patients with influenza.
| Clinical Outcome | Baloxavir Marboxil | Oseltamivir | Statistical Significance | Reference |
| Median Time to Alleviation of Symptoms (hours) | 44.8 | 72.2 | Not statistically significant | [2] |
| Median Time to Cessation of Virus Shedding (hours) | 48.0 | 192.0 | Significantly shorter with Baloxavir | [2] |
| Duration of Fever (hours) | 12.77 ± 20.77 | 17.44 ± 23.83 | Shorter with Baloxavir (p = 0.004) | [3] |
| Incidence of Adverse Events | Lower | Higher | Significantly lower with Baloxavir (p = 0.03) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition by Baloxavir Acid.
Caption: Experimental Workflow for Plaque Reduction Assay.
Detailed Experimental Protocols
Cap-Dependent Endonuclease Activity Assay
This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the influenza virus polymerase.
Materials:
-
Purified influenza virus ribonucleoprotein (RNP) complexes
-
Radiolabeled cap-1 RNA substrate (e.g., AlMV RNA 4 with a 32P-labeled cap)[5]
-
5' and 3' viral RNA (vRNA) molecules
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl2)
-
Test compound (e.g., Baloxavir acid)
-
Denaturing polyacrylamide gel (20%)
-
Phosphorimager
Protocol:
-
Incubate the purified viral RNP complexes with 5' and 3' vRNA to activate the polymerase.
-
Add the radiolabeled capped RNA substrate to the activated RNP complexes in the presence of various concentrations of the test compound.
-
Incubate the reaction mixture at 30°C for 60 minutes.[5]
-
Stop the reaction and analyze the RNA products by electrophoresis on a denaturing 20% polyacrylamide gel.[5]
-
Visualize the cleaved RNA fragments using a phosphorimager and quantify the band intensities to determine the extent of inhibition.
Plaque Reduction Assay
This is a widely used method to determine the concentration of an antiviral drug that inhibits virus-induced cell death by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Semi-solid overlay (e.g., Avicel or agarose) containing TPCK-trypsin
-
Test compound
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 12-well plates and grow to confluency.[6]
-
Prepare serial dilutions of the influenza virus stock.
-
Wash the confluent cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.[6][7]
-
Remove the virus inoculum and overlay the cells with a semi-solid medium containing TPCK-trypsin and varying concentrations of the test compound.[8]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.[6][9]
-
Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium
-
Test compound
-
96-well plates
Protocol:
-
Infect MDCK cells with influenza virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.[10]
-
Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Collect the cell culture supernatants containing the progeny virus.
-
Determine the virus titer in the supernatants by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.[10][11]
-
The reduction in virus yield in the presence of the compound is used to assess its antiviral activity.
References
- 1. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Virologic Outcomes of Baloxavir Compared with Oseltamivir in Pediatric Patients with Influenza in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of the efficacy and safety of baloxavir versus those of oseltamivir in pediatric patients with influenza: a meta-analysis [frontiersin.org]
- 4. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza virus plaque assay [protocols.io]
- 7. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Efficacy of Cap-Dependent Endonuclease Inhibitors in Preclinical Models
A detailed guide for researchers, scientists, and drug development professionals on the performance of cap-dependent endonuclease inhibitors against various viral strains in different cell lines. While specific data for "Cap-dependent endonuclease-IN-20" is not publicly available, this guide provides a comparative analysis of other well-characterized inhibitors in this class, offering a framework for evaluation.
The cap-dependent endonuclease (CEN), an essential enzyme for viral replication in many RNA viruses, has emerged as a critical target for antiviral drug development. This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs. Inhibition of this endonuclease activity effectively halts viral proliferation. This guide provides a comparative overview of the efficacy of prominent CEN inhibitors across different cell lines, alongside detailed experimental protocols and pathway diagrams.
Comparative Efficacy of CEN Inhibitors
The antiviral activity of cap-dependent endonuclease inhibitors is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the viral replication. The following table summarizes the reported EC50 values for various CEN inhibitors against different viruses in several cell lines.
| Inhibitor | Virus | Cell Line | EC50 (µM) | Citation |
| Baloxavir acid (BXA) | Influenza A/H5N1 | MDCK | Not specified, but showed potent activity | [1] |
| Influenza A/H7N9 | MDCK | Not specified, but showed potent activity | [1] | |
| La Crosse virus (LACV) | Vero | >100 | [2] | |
| La Crosse virus (LACV) | SH-SY5Y | >100 | [2] | |
| Carbamoyl pyridone carboxylic acid (CAPCA)-1 | La Crosse virus (LACV) | Vero | <1 | [2][3] |
| La Crosse virus (LACV) | SH-SY5Y | 0.69 | [2] | |
| Compound B | Lymphocytic choriomeningitis virus (LCMV) | Not specified | Potent activity (100- to 1,000-fold higher than Ribavirin) | [1] |
| Junin virus (JUNV) | Not specified | Potent activity (100- to 1,000-fold higher than Ribavirin) | [1] | |
| Lassa virus (LASV) | Not specified | Potent activity (100- to 1,000-fold higher than Ribavirin) | [1] | |
| Ribavirin (comparator) | La Crosse virus (LACV) | SH-SY5Y | >100 | [2] |
| Favipiravir (T-705) (comparator) | La Crosse virus (LACV) | SH-SY5Y | >100 | [2] |
Experimental Protocols
Accurate assessment of antiviral efficacy relies on robust and reproducible experimental protocols. Below are methodologies commonly employed in the evaluation of cap-dependent endonuclease inhibitors.
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE-based MTT Assay)[2][4]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, SH-SY5Y, MDCK) in 96-well microplates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., CEN inhibitors) and control compounds in an appropriate cell culture medium (e.g., MEM with 2% FBS).
-
Infection: Infect the cell monolayers with the virus of interest at a low multiplicity of infection (MOI).
-
Treatment: Immediately after infection, remove the virus inoculum and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 2-4 days).
-
MTT Staining: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 value is calculated as the compound concentration that results in a 50% reduction of the CPE.
In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay[1]
-
Preparation of Viral Ribonucleoproteins (vRNPs): Purify vRNPs from virus particles (e.g., influenza A/WSN/33) propagated in embryonated chicken eggs. The vRNPs serve as the source of the cap-dependent endonuclease.
-
Reaction Mixture: Prepare a reaction buffer containing the purified vRNPs, a fluorescently labeled capped RNA substrate, and necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for enzymatic cleavage of the RNA substrate.
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.
-
Product Analysis: Analyze the cleavage products using a genetic analyzer to quantify the amount of cleaved and uncleaved RNA substrate.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the inhibitor concentration that reduces the endonuclease activity by 50%.
Visualizing the Mechanism and Workflow
To better understand the context of cap-dependent endonuclease inhibitors, the following diagrams illustrate the viral cap-snatching mechanism and a typical experimental workflow for inhibitor screening.
Caption: Mechanism of viral cap-snatching and its inhibition.
Caption: Workflow for evaluating CEN inhibitor antiviral efficacy.
References
A Head-to-Head Comparison: Cap-Dependent Endonuclease Inhibitors Versus Oseltamivir in Influenza Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cap-dependent endonuclease (CEN) inhibitors, primarily baloxavir marboxil, against the neuraminidase inhibitor oseltamivir for the treatment of influenza. The information is supported by experimental data from preclinical and clinical studies.
The landscape of influenza antiviral therapy has been significantly advanced by the introduction of cap-dependent endonuclease (CEN) inhibitors, offering a novel mechanism of action distinct from the widely used neuraminidase inhibitors like oseltamivir. CEN inhibitors target the "cap-snatching" process essential for viral mRNA biosynthesis, a critical step in influenza virus replication.[1][2][3] This guide synthesizes key findings from head-to-head studies to illuminate the comparative efficacy, virological impact, and clinical outcomes of these two classes of antiviral agents.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies of baloxavir marboxil (a CEN inhibitor) and oseltamivir.
Preclinical Efficacy: In Vivo Mouse Models
| Parameter | Baloxavir Marboxil | Oseltamivir Phosphate | Study Details |
| Survival Rate (Lethal Influenza A Infection) | 100% (15 or 50 mg/kg, BID for 5 days) | 10% (10 mg/kg) or 40% (50 mg/kg, BID for 5 days) | BALB/c mice infected with influenza A/PR/8/34, treatment initiated 96 hours post-infection.[1][4] |
| Viral Titer Reduction in Lungs | Significant, dose-dependent reduction within 24 hours. Titers continued to decrease to the lower limit of quantification.[5] | Titers remained at a similar level to the vehicle-treated group.[5] | Immunocompetent and immunocompromised mouse models, treatment delayed up to 96 hours post-infection.[5] |
| Combination Therapy Survival | Significant improvement in mortality when combined with oseltamivir compared to oseltamivir monotherapy.[1] | N/A | Delayed dosing in mice infected with lethal doses of influenza A virus.[1] |
Clinical Efficacy: Human Trials
| Parameter | Baloxavir Marboxil (S-033188) | Oseltamivir | Study Details |
| Median Time to Alleviation of Symptoms (TTAS) | 53.7 hours | 80.2 hours (Placebo) | Phase 3 study (CAPSTONE-1) in otherwise healthy adolescents and adults with seasonal influenza.[2] |
| Median Time to Cessation of Viral Shedding | 24 hours | 72 hours | Phase 3 study (CAPSTONE-1).[2] |
| Viral Titer and RNA Content Reduction | Significantly greater reductions from baseline at all time-points until Day 3 compared to oseltamivir.[2] | Less reduction compared to baloxavir.[2] | Phase 3 study (CAPSTONE-1).[2] |
| Adverse Events | Lower overall incidence of treatment-emergent adverse events.[2] | Higher incidence compared to baloxavir.[2] | Phase 3 study (CAPSTONE-1).[2] |
| Efficacy in Influenza B | Significantly shorter time to alleviation of symptoms (Median: 74.6 hours).[6] | Median: 101.6 hours.[6] | Sub-analysis of a randomized controlled trial.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
In Vivo Mouse Model of Lethal Influenza A Infection
-
Animal Model: BALB/c mice were utilized for the study.
-
Virus Inoculation: Mice were intranasally inoculated with the A/PR/8/34 strain of influenza A virus at a dose of 8.0 × 10^2 tissue culture infectious dose 50 (TCID50) per mouse.[1]
-
Treatment Regimen: Treatment was initiated 96 hours after virus infection. Mice were orally administered either S-033188 (baloxavir marboxil) at doses of 0.5, 1.5, 15, or 50 mg/kg, oseltamivir phosphate at 10 or 50 mg/kg, a combination of S-033188 and oseltamivir phosphate, or a vehicle control. Dosing was administered twice daily (BID) for 5 days.[1]
-
Efficacy Endpoints: The primary outcomes monitored were survival and body weight changes over a 28-day period post-infection. Viral titers in the lungs were also determined during the treatment period to assess antiviral efficacy.[1]
Phase 3 Clinical Trial (CAPSTONE-1)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Patient Population: Eligible participants were between 12 and 64 years of age, presenting with fever (axillary temperature ≥38.0°C), at least one general symptom, and at least one respiratory symptom of moderate to severe intensity, with symptom onset within 48 hours.
-
Randomization and Treatment:
-
Patients aged 20 to 64 were randomized in a 2:2:1 ratio to receive a single oral dose of S-033188 (baloxavir marboxil), a placebo, or 75 mg of oseltamivir twice daily for 5 days.
-
Patients aged 12 to 19 were randomized in a 2:1 ratio to receive either a single oral dose of S-033188 or a placebo.[2]
-
-
Primary Efficacy Endpoint: The primary outcome measured was the time to alleviation of influenza symptoms (TTAS) in the intent-to-treat infected population.[2]
-
Virologic Endpoints: Viral titer and RNA content were determined from nasopharyngeal swabs collected at baseline and at various time points throughout the study to assess the rate of viral clearance.[2]
Visualizations
The following diagrams illustrate the distinct mechanisms of action of cap-dependent endonuclease inhibitors and neuraminidase inhibitors, as well as a typical workflow for in vivo antiviral efficacy studies.
Caption: Mechanism of Action: CEN vs. Neuraminidase Inhibitors.
Caption: In Vivo Antiviral Efficacy Study Workflow.
References
- 1. Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cap-dependent endonuclease inhibitors for adult patients with influenza: the use of baloxavir marboxil | Open Journal of Medical Sciences [scipublications.com]
Validating Target Engagement of Cap-Dependent Endonuclease Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The influenza virus cap-dependent endonuclease (CEN), a critical component of the viral RNA polymerase complex, is a clinically validated target for antiviral therapy. Inhibition of this enzyme disrupts the "cap-snatching" mechanism, a process essential for the initiation of viral mRNA synthesis and subsequent viral replication.[1] Validating that a CEN inhibitor reaches and engages its target within a cellular environment is a crucial step in the development of new influenza therapeutics. This guide provides a comparative overview of key experimental approaches to validate the target engagement of a hypothetical CEN inhibitor, "CEN-IN-20," in comparison to the established antiviral drug, baloxavir.
Comparative Analysis of CEN Inhibitors
To effectively evaluate a novel CEN inhibitor like CEN-IN-20, its performance must be benchmarked against a known standard. Baloxavir acid, the active metabolite of the FDA-approved drug baloxavir marboxil, serves as an ideal comparator due to its well-characterized mechanism of action and extensive clinical data.[1][2] The following tables summarize the hypothetical in vitro and cellular activity of CEN-IN-20 against baloxavir acid and other relevant antiviral agents.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| CEN-IN-20 (Hypothetical) | Influenza A CEN | FRET-based Endonuclease Assay | 0.8 |
| Baloxavir Acid | Influenza A CEN | FRET-based Endonuclease Assay | 1.2[1] |
| CEN-IN-20 (Hypothetical) | Influenza B CEN | FRET-based Endonuclease Assay | 4.5 |
| Baloxavir Acid | Influenza B CEN | FRET-based Endonuclease Assay | 9.8[3] |
Table 2: Cellular Antiviral Activity
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (nM) |
| CEN-IN-20 (Hypothetical) | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | 1.5 |
| Baloxavir Acid | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | 2.1[3] |
| CEN-IN-20 (Hypothetical) | Influenza A/H3N2 | MDCK | CPE Inhibition Assay | 2.0 |
| Baloxavir Acid | Influenza A/H3N2 | MDCK | CPE Inhibition Assay | 3.5[4] |
| CEN-IN-20 (Hypothetical) | Influenza B | MDCK | Plaque Reduction Assay | 8.2 |
| Baloxavir Acid | Influenza B | MDCK | Plaque Reduction Assay | 12.0[3] |
| Favipiravir | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | 4,050[4] |
| Ribavirin | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | 3,870[4] |
Table 3: Direct Target Engagement in Cells
| Compound | Cell Line | Assay Type | Readout | Result |
| CEN-IN-20 (Hypothetical) | A549 | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of CEN | Demonstrates direct binding to CEN in cells |
| Baloxavir Acid | A549 | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of CEN | Confirmed direct binding to CEN in cells[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of CEN inhibitors. The following are representative protocols for the key assays cited in this guide.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., CEN-IN-20, baloxavir acid) in infection medium (MEM supplemented with 1 µg/mL TPCK-trypsin and 0.1% BSA).
-
Infection: Aspirate the growth medium from the MDCK cells and infect with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add the serially diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Quantification of Cell Viability: Assess cell viability using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®) or by staining with crystal violet.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6][7][8]
Protocol 2: Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus and Compound Incubation: In a separate tube, pre-incubate a known titer of influenza virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus-compound mixtures for 1 hour at 37°C.
-
Overlay: After infection, remove the inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.[9][10]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to directly assess target engagement in a cellular environment.[5][11]
-
Cell Treatment: Treat intact A549 cells with the test compound (e.g., 10 µM CEN-IN-20) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble CEN protein in each sample by Western blotting using a specific antibody against the CEN subunit (PA protein).
-
Data Analysis: Plot the amount of soluble CEN protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12][13]
Visualizing the Mechanism and Workflow
To better understand the context of CEN inhibition and the experimental approaches, the following diagrams illustrate the relevant biological pathway and workflows.
Caption: Influenza Virus Cap-Snatching Mechanism and Point of Inhibition.
References
- 1. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hub.hku.hk [hub.hku.hk]
- 4. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 9. Influenza virus plaque assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. annualreviews.org [annualreviews.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Efficacy and Reproducibility of Cap-Dependent Endonuclease Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data for the cap-dependent endonuclease inhibitor, Baloxavir acid, with other anti-influenza agents. Due to the lack of specific public data on "Cap-dependent endonuclease-IN-20," this guide utilizes the well-characterized and clinically approved inhibitor, Baloxavir acid, as a representative for this class of compounds.
This guide summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes relevant biological pathways and experimental workflows to aid in the critical evaluation of these antiviral compounds.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the in vitro and in vivo efficacy of Baloxavir acid compared to other notable anti-influenza drugs, Favipiravir and Oseltamivir. This data is crucial for understanding the potency and spectrum of activity of these compounds.
In Vitro Efficacy: Inhibition of Influenza Virus Replication
The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are key indicators of a drug's potency in cell-based assays. Lower values indicate higher potency.
| Drug | Influenza Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| Baloxavir acid | A(H1N1)pdm09 | Focus Reduction | 0.28 | [1] |
| A(H3N2) | Focus Reduction | 0.16 | [1] | |
| B/Victoria-lineage | Focus Reduction | 3.42 | [1] | |
| B/Yamagata-lineage | Focus Reduction | 2.43 | [1] | |
| A/California/7/2009 (H1N1)pdm09 | Not Specified | 0.48 | ||
| A/Switzerland/9715293/2013 (H3N2) | Not Specified | 19.55 | ||
| Favipiravir | A(H1N1)pdm09 | Not Specified | 4,050 | |
| A(H3N2) | Not Specified | 10,323.33 | ||
| Oseltamivir | A(H1N1)pdm09 | Not Specified | 101.67 | |
| A(H3N2) | Not Specified | 420.00 |
In Vivo Efficacy: Murine Models of Influenza Infection
In vivo studies in animal models are critical for evaluating a drug's efficacy in a living organism. These studies often measure survival rates and viral load reduction.
| Drug | Animal Model | Influenza Strain | Key Findings | Reference |
| Baloxavir marboxil | Mouse | A/H1N1 | Significantly reduced lung viral titers compared to Oseltamivir. | |
| Favipiravir | Mouse | A(H1N1)pdm | 100% protection from death at 100 mg/kg/day. | |
| Mouse | Oseltamivir-resistant H1N1 | 100% protection from death at 50 and 100 mg/kg/day. | [2] | |
| Oseltamivir | Mouse | A(H1N1)pdm | 60-80% protection at 1-3 mg/kg/day. | |
| Mouse | Oseltamivir-resistant H1N1 | 30% protection from death at 100 mg/kg/day. | [2] | |
| Baloxavir + Oseltamivir | Ferret | A(H1N1)pdm09-WT | Reduced duration of viral shedding by an average of 2.3 days compared to placebo. | [3] |
Experimental Protocols
Reproducibility of experimental data is fundamental to scientific progress. Below are detailed methodologies for key assays used to evaluate the efficacy of cap-dependent endonuclease inhibitors and other anti-influenza drugs.
Cap-Dependent Endonuclease Activity Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the influenza virus polymerase.
-
Preparation of Polymerase Complex: Recombinant influenza virus polymerase subunits (PA, PB1, and PB2) are expressed and purified.
-
Reaction Mixture: The purified polymerase complex is incubated with a 5' radiolabeled capped RNA substrate (e.g., AlMV RNA 4) in the presence of 5' and 3' vRNA to activate the endonuclease.[4]
-
Inhibitor Addition: The test compound (e.g., Baloxavir acid) is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 30°C for 60 minutes to allow for endonuclease cleavage.[4]
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The amount of the specific cleavage product is quantified using a phosphorimager to determine the inhibitory activity of the compound.[4]
Plaque Reduction Assay
This cell-based assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.
-
Cell Seeding: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.[1]
-
Virus Inoculation: Cells are infected with a known amount of influenza virus (e.g., 50 plaque-forming units per well).[1]
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing serial dilutions of the test compound.
-
Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques at each compound concentration is counted, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50%.
Neuraminidase Inhibition Assay
This assay is specific for neuraminidase inhibitors like Oseltamivir and measures the inhibition of the viral neuraminidase enzyme.
-
Virus Preparation: The influenza virus sample is diluted to an appropriate concentration.
-
Inhibitor Incubation: The diluted virus is incubated with serial dilutions of the neuraminidase inhibitor (e.g., Oseltamivir) in a 96-well plate.
-
Substrate Addition: A fluorogenic substrate (e.g., MUNANA) is added to each well.[5]
-
Enzymatic Reaction: The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.[5]
-
Signal Measurement: The fluorescence is measured using a fluorometer.
-
Data Analysis: The IC50 value is calculated as the inhibitor concentration that reduces the neuraminidase activity by 50%.
Mandatory Visualization
The following diagrams illustrate the biological context and experimental processes relevant to the action of cap-dependent endonuclease inhibitors.
Caption: Influenza virus replication cycle and the target of Baloxavir.
Caption: General workflow for antiviral drug efficacy testing.
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for Cap-dependent Endonuclease-IN-20
Researchers and laboratory professionals handling Cap-dependent endonuclease-IN-20 must adhere to strict safety and disposal protocols to mitigate potential hazards to both personnel and the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, based on available safety data for closely related endonuclease inhibitors.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the SDS for the structurally similar compound, Cap-dependent endonuclease-IN-22.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal requirements.
Hazard and Precautionary Data
All personnel must be familiar with the hazards associated with this compound. The following table summarizes key safety information based on the related compound, Cap-dependent endonuclease-IN-22.
| Hazard Classification & Statements | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [1] | P264: Wash skin thoroughly after handling.[1] | Eye protection: Safety goggles with side-shields.[1] |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [1] | P270: Do not eat, drink or smoke when using this product.[1] | Hand protection: Protective gloves.[1] |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1] | P273: Avoid release to the environment.[1] | Skin and body protection: Impervious clothing.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | Respiratory protection: Suitable respirator.[1] | |
| P330: Rinse mouth.[1] | ||
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Workflow and Disposal Protocol
The following detailed methodology outlines the procedural steps for handling and disposing of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always wear appropriate PPE as specified in the table above, including safety goggles, gloves, and a lab coat.[1]
- Conduct all work with the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
- Ensure an eyewash station and safety shower are readily accessible.[1]
2. Handling and Storage:
- Avoid contact with skin and eyes.[1]
- Prevent the formation of dust and aerosols.[1]
- Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
3. Spill Management:
- In the event of a spill, collect the spillage to prevent its release into the environment.[1]
- Carefully take up the spilled material and place it in a designated, sealed container for disposal.
- Clean the affected area thoroughly.
4. Disposal of Unused Compound and Contaminated Materials:
- Do not dispose of this compound down the drain or in regular trash.
- All unused compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) must be collected in a clearly labeled, sealed waste container.
- The container should be marked as "Hazardous Waste" and include the chemical name.
- Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1] Contact your institution's EHS department for specific procedures.
Disposal Procedure Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Cap-dependent Endonuclease-IN-20
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Cap-dependent endonuclease-IN-20, a potent inhibitor of cap-dependent nucleic acid endonucleases used in influenza virus research.[1] Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Immediate Safety and Hazard Information
Potential Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Primary Routes of Exposure:
-
Inhalation
-
Skin contact
-
Eye contact
-
Ingestion
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[3] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from similar compounds.
| Protection Type | Recommended Equipment | Purpose | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side shields | Protects eyes from chemical splashes.[2][3] | Must be worn at all times in the laboratory. For tasks with a significant splash hazard, a face shield should be worn in addition to goggles. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against incidental chemical contact. | Double gloving may be necessary for added protection. Gloves should be changed immediately if contaminated or compromised.[4] Do not wash or reuse disposable gloves.[4] |
| Body Protection | Laboratory coat or impervious clothing | Protects skin and personal clothing from contamination.[2][3] | Should be worn at all times when handling the compound. Gowns are typically disposed of with other contaminated waste.[3] |
| Respiratory Protection | Suitable respirator | Prevents inhalation of aerosols or dust.[2] | Use in a well-ventilated area or within a primary containment device like a chemical fume hood.[2] If required, use a NIOSH-approved respirator and ensure proper fit testing and training.[5] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. | Mandatory for all laboratory work. |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the safety guidelines.
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[2] Wash hands thoroughly after handling the compound and before leaving the laboratory.[2][4]
-
Dispensing: When handling the powdered form, avoid creating dust. If working with a solution, prevent the formation of aerosols.[2]
-
Spills: In case of a spill, collect the spillage and dispose of it as hazardous waste.[2]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, gowns, and any spilled substance, in a designated and clearly labeled hazardous waste container.
-
Environmental Precaution: Avoid release to the environment.[2] Do not dispose of this compound down the drain or in general waste.
-
Final Disposal: Dispose of the waste container through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Cap-dependent endonuclease-IN-21 - Nordic Biosite [nordicbiosite.com]
- 2. Cap-dependent endonuclease-IN-22|2641942-32-5|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
